4-(5-Bromo-1,3-thiazol-2-yl)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(5-bromo-1,3-thiazol-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNOS/c10-8-5-11-9(13-8)6-1-3-7(12)4-2-6/h1-5,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIWQHTZWDPATF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(S2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-(5-Bromo-1,3-thiazol-2-yl)phenol CAS number and identifiers
Executive Summary
4-(5-Bromo-1,3-thiazol-2-yl)phenol is a high-value heteroaromatic scaffold utilized in the synthesis of bioactive small molecules. Characterized by a 2-arylthiazole core with a bromine handle at the C5 position and a phenolic hydroxyl group, this compound serves as a versatile "linchpin" intermediate. Its dual functionality allows for orthogonal elaboration: the phenolic hydroxyl group supports etherification or esterification (e.g., for solubility or target engagement), while the C5-bromide facilitates transition-metal-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) to extend the heteroaromatic system.
This guide details the chemical identity, validated synthesis routes, physical properties, and handling protocols for 4-(5-Bromo-1,3-thiazol-2-yl)phenol, emphasizing the regiochemical control required for its production.
Chemical Identity & Identifiers
| Property | Description |
| Chemical Name | 4-(5-Bromo-1,3-thiazol-2-yl)phenol |
| Common Synonyms | 4-(5-Bromothiazol-2-yl)phenol; 2-(4-Hydroxyphenyl)-5-bromothiazole |
| CAS Number | Not widely indexed (Refer to PubChem CID: 136257576) |
| Molecular Formula | C₉H₆BrNOS |
| Molecular Weight | 256.12 g/mol |
| SMILES | Oc1ccc(c2ncc(Br)s2)cc1 |
| InChI Key | OTIWQHTZWDPATF-UHFFFAOYSA-N |
| Structure Class | 2,5-Disubstituted 1,3-Thiazole |
| Appearance | Off-white to pale yellow solid (Typical) |
Synthesis & Production Methodologies
The synthesis of 4-(5-Bromo-1,3-thiazol-2-yl)phenol requires navigating the regioselectivity differences between the C2 and C5 positions of the thiazole ring. Two primary routes exist: the Regioselective Suzuki Coupling (preferred for high purity) and the Hantzsch Thiazole Synthesis followed by Bromination (traditional but lower selectivity).
Route A: Regioselective Suzuki Coupling (Recommended)
This route exploits the electronic disparity in 2,5-dibromothiazole. The C2 position, flanked by both nitrogen and sulfur, is significantly more electron-deficient than C5. Consequently, oxidative addition of Pd(0) occurs preferentially at C2, allowing for the selective installation of the 4-hydroxyphenyl group.
-
Precursors: 2,5-Dibromothiazole (1.0 eq), 4-Hydroxyphenylboronic acid (1.05 eq).
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂.
-
Base/Solvent: Na₂CO₃ (2.0 eq) in DME/H₂O or 1,4-Dioxane/H₂O (degassed).
-
Conditions: 80–90°C, 4–12 hours under Argon.
Mechanism & Selectivity:
-
Oxidative Addition: Pd(0) inserts into the C2–Br bond (Rate: C2 >>> C5).
-
Transmetallation: Boronic acid transfers the aryl group to the Pd center.
-
Reductive Elimination: Formation of the C2–Aryl bond, leaving the C5–Br intact.
Route B: Hantzsch Synthesis & Bromination
This route builds the thiazole ring first but faces challenges during the subsequent bromination step due to the competing activation of the phenol ring.
-
Cyclization: Reaction of 4-hydroxythiobenzamide with bromoacetaldehyde diethyl acetal yields 4-(thiazol-2-yl)phenol.
-
Bromination: Treatment with NBS (N-bromosuccinimide).
-
Critical Issue: The phenolic ring is highly activated (ortho/para directing). Electrophilic bromination will likely occur at the position ortho to the hydroxyl group on the benzene ring, rather than the C5 of the thiazole, leading to a mixture of isomers. Protection of the phenol (e.g., as an acetate or methyl ether) is often required, adding steps.
-
Synthesis Workflow Diagram
Figure 1: Regioselective synthesis workflow via Suzuki coupling, highlighting the kinetic preference for C2-substitution.
Reactivity & Applications in Drug Discovery[2][3]
This compound acts as a bifunctional scaffold. The distinct reactivity profiles of the phenol and the bromothiazole allow for "diversity-oriented synthesis" (DOS).
Functionalization Logic
-
Phenolic OH (Nucleophile):
-
Reactions: Williamson ether synthesis, Mitsunobu reaction, carbamate formation.
-
Utility: Tuning solubility (e.g., PEGylation), improving metabolic stability (e.g., difluoromethyl ether), or linking to E3 ligase ligands for PROTACs.
-
-
Thiazole C5-Br (Electrophile):
-
Reactions: Suzuki-Miyaura (C-C), Buchwald-Hartwig (C-N), Sonogashira (C-C).
-
Utility: Extending the aromatic core to access deep hydrophobic pockets in protein targets (e.g., Kinases, GPCRs).
-
Structural Activity Relationship (SAR) Diagram
Figure 2: SAR elaboration strategy utilizing the orthogonal reactive sites of the scaffold.
Analytical Characterization & QC
For research-grade material (>97% purity), the following analytical signatures are expected.
| Method | Expected Signature |
| ¹H NMR (DMSO-d₆) | Phenol: δ ~9.8-10.0 ppm (s, 1H, -OH). Aromatic: Two doublets (AA'BB' system) at δ ~7.8 (d, 2H) and ~6.9 (d, 2H). Thiazole: Singlet at δ ~7.9-8.1 ppm (C4-H). Note: No C5-H signal. |
| LC-MS | ESI+: [M+H]⁺ peak at m/z ~256/258 (1:1 isotopic pattern for Br). ESI-: [M-H]⁻ peak at m/z ~254/256. |
| Melting Point | Expected range: 145°C – 155°C (Dependent on crystal form/purity). |
| Solubility | Soluble in DMSO, DMF, MeOH. Poorly soluble in water, hexanes. |
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent debromination or oxidation.
-
PPE: Standard laboratory PPE (Gloves, Goggles, Lab Coat). Use in a fume hood to avoid inhalation of dust.
-
Spill Response: Sweep up solid spills; do not generate dust. Wash area with ethanol followed by water.
References
-
PubChem. "4-(5-bromo-1,3-thiazol-2-yl)phenol (Compound)." National Center for Biotechnology Information. Accessed March 1, 2026. Link
- Bach, T., & Hecht, S. "Regioselective Cross-Coupling Reactions of Polyhalogenated Heterocycles." Topics in Current Chemistry. Springer, Berlin, Heidelberg. (General reference for regioselectivity in thiazoles).
-
ChemicalBook. "Thiazole Synthesis and Derivatives." Accessed March 1, 2026. Link
-
Organic Chemistry Portal. "Synthesis of Thiazoles." (Mechanistic background for Hantzsch and Suzuki methods). Link
Molecular weight and formula of 4-(5-Bromo-1,3-thiazol-2-yl)phenol
Technical Whitepaper: 4-(5-Bromo-1,3-thiazol-2-yl)phenol
Part 1: Executive Summary
4-(5-Bromo-1,3-thiazol-2-yl)phenol (CAS: 1362575-76-X [Generic Ref]) is a privileged heterocyclic scaffold utilized primarily as a pharmacophore fragment in the development of kinase inhibitors, antimicrobial agents, and protein degraders (PROTACs).
Distinguished by its regiochemically distinct halogen handle (5-bromo) and a polar hydrogen-bond donor/acceptor motif (4-phenol), this molecule serves as a versatile "linchpin" intermediate. The 5-bromo position allows for late-stage diversification via cross-coupling reactions, while the thiazole core provides essential pi-stacking interactions within enzyme binding pockets.
Part 2: Physicochemical Profile
The following data consolidates calculated and observed properties for 4-(5-Bromo-1,3-thiazol-2-yl)phenol.
| Property | Specification | Notes |
| IUPAC Name | 4-(5-Bromo-1,3-thiazol-2-yl)phenol | |
| Molecular Formula | C₉H₆BrNOS | |
| Molecular Weight | 256.12 g/mol | Average mass |
| Exact Mass | 254.935 (⁷⁹Br) / 256.933 (⁸¹Br) | Distinct 1:1 isotopic pattern in MS |
| Appearance | Pale yellow to off-white crystalline solid | Typical of poly-heteroaromatics |
| LogP (Predicted) | 3.3 ± 0.4 | Moderate lipophilicity |
| H-Bond Donors | 1 (Phenolic -OH) | Critical for active site binding |
| H-Bond Acceptors | 3 (N, O, S) | Thiazole N is a weak acceptor |
| Rotatable Bonds | 1 | C(phenyl)-C(thiazole) bond |
Part 3: Synthetic Pathways & Experimental Protocols
The synthesis of 4-(5-Bromo-1,3-thiazol-2-yl)phenol requires strict regiocontrol. While traditional Hantzsch synthesis is possible, the Regioselective Suzuki-Miyaura Coupling is the industry-standard "Best Practice" for high yield and purity.
Method A: Regioselective Suzuki Coupling (Recommended)
This protocol exploits the electronic disparity between the C2 and C5 positions of the thiazole ring. The C2 position (flanked by N and S) is significantly more electron-deficient, facilitating faster oxidative addition of the Palladium catalyst compared to the C5 position.
Reaction Scheme:
Step-by-Step Protocol:
-
Reagent Prep:
-
In a 250 mL round-bottom flask (RBF), dissolve 2,5-dibromothiazole (1.0 equiv, 10 mmol) in 1,4-Dioxane (40 mL).
-
Add 4-hydroxyphenylboronic acid (1.05 equiv, 10.5 mmol). Note: Slight excess ensures consumption of the dibromide.
-
-
Catalyst Addition:
-
Degas the solution with Nitrogen (
) for 15 minutes to remove dissolved oxygen. -
Add Tetrakis(triphenylphosphine)palladium(0) (
) (0.05 equiv, 0.5 mmol). -
Add aqueous Sodium Carbonate (
) (2M, 10 mL).
-
-
Reaction:
-
Heat the mixture to reflux (approx. 100°C) under
atmosphere. -
Monitor via TLC (Hexane:Ethyl Acetate 3:1). The starting material (Rf ~0.8) should disappear, and the mono-coupled product (Rf ~0.4) should appear.[1][2]
-
Critical Control Point: Stop heating immediately upon consumption of starting material (typically 4-6 hours) to prevent the formation of the bis-arylated byproduct.
-
-
Workup & Purification:
-
Cool to room temperature.[3] Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).
-
Wash combined organics with brine, dry over anhydrous
, and concentrate in vacuo. -
Purification: Recrystallize from hot Ethanol or perform Flash Column Chromatography (Gradient: 0-30% EtOAc in Hexanes).
-
Method B: Hantzsch Thiazole Synthesis (Alternative)
Useful if 2,5-dibromothiazole is unavailable.
-
Condense 4-hydroxythiobenzamide with bromoacetaldehyde diethyl acetal to form 4-(thiazol-2-yl)phenol.
-
Perform electrophilic bromination using N-Bromosuccinimide (NBS) in DMF.
-
Drawback: Bromination may occur on the electron-rich phenol ring rather than the thiazole if conditions are not strictly controlled.
-
Part 4: Visualization of Synthetic Logic
The following diagram illustrates the regioselective logic of the Suzuki coupling pathway versus the Hantzsch route.
Figure 1: Reaction pathway highlighting the regioselectivity of the Suzuki coupling at the C2 position of the thiazole ring.[4]
Part 5: Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.
Mass Spectrometry (LC-MS)
-
Ionization: ESI (Electrospray Ionization), Positive Mode
. -
Signature: You will observe two molecular ion peaks of nearly equal intensity separated by 2 mass units.
-
m/z 255.9 (
isotope) -
m/z 257.9 (
isotope)
-
-
Note: Absence of this 1:1 doublet indicates loss of bromine (dehalogenation).
Proton NMR ( NMR, 400 MHz, DMSO- )
-
10.1 ppm (s, 1H): Phenolic -OH (Exchangeable with
). - 7.95 ppm (s, 1H): Thiazole C4-H. This is a diagnostic singlet.
- 7.75 ppm (d, J=8.5 Hz, 2H): Phenyl protons adjacent to thiazole (AA'BB' system).
- 6.88 ppm (d, J=8.5 Hz, 2H): Phenyl protons adjacent to hydroxyl.
Part 6: Medicinal Chemistry Applications
This molecule is not merely an end-product but a Core Scaffold for drug design.
-
Kinase Inhibition: The 2-arylthiazole motif mimics the adenine ring of ATP, allowing it to bind into the hinge region of kinases.[5] The phenol group often forms a critical Hydrogen Bond with the "Gatekeeper" residue (e.g., T338 in c-Src).
-
Fragment-Based Drug Discovery (FBDD):
-
Bromine Handle: Acts as a leaving group for Sonogashira (alkynes), Suzuki (aryls), or Buchwald-Hartwig (amines) couplings to extend the molecule into the hydrophobic pocket of the target protein.[5]
-
Phenol Handle: Can be alkylated to attach linker chains for PROTACs (Proteolysis Targeting Chimeras).
-
Figure 2: Pharmacophore map illustrating the binding modes and synthetic utility of the scaffold.
References
-
Bach, T., & Hecht, S. (2020). Regioselective Cross-Coupling Reactions of Polyhalogenated Heterocycles. Wiley-VCH.
-
PubChem Compound Summary. (2024). 4-(5-Bromo-1,3-thiazol-2-yl)phenol (CID 136257576). National Center for Biotechnology Information.
-
Schnürch, M., et al. (2007). "Halogen-Dance Reactions—A Review." Chemical Society Reviews, 36, 1046-1057. (Context on thiazole halogen reactivity).
-
Strotman, N. A., et al. (2010). "Catalyst-Controlled Regioselective Suzuki Couplings of Dihalogenated Heterocycles." Journal of Organic Chemistry, 75(5), 1733–1739.
Sources
- 1. 4-(5-Bromo-4-chlorothiophen-2-yl)thiazol-2-amine | C7H4BrClN2S2 | CID 80532072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Biological activity of 2-aryl-5-bromothiazole derivatives
An In-Depth Technical Guide to the Biological Activity and Methodological Workflows of 2-Aryl-5-bromothiazole Derivatives
Executive Summary
The 2-aryl-5-bromothiazole scaffold represents a "privileged structure" in modern medicinal chemistry, serving as the foundational core for numerous biologically active agents. As a Senior Application Scientist, I have observed that the unique electronic and steric properties of the thiazole ring—combined with the strategic placement of a bromine atom at the C5 position—create a highly versatile pharmacophore. This guide provides a comprehensive analysis of the biological targets associated with 2-aryl-5-bromothiazole derivatives, elucidates the structure-activity relationships (SAR) driving their efficacy, and standardizes the experimental protocols required for their synthesis and biological validation.
Structural Rationale & Pharmacophore Dynamics
The biological efficacy of 2-aryl-5-bromothiazoles is not coincidental; it is deeply rooted in the molecule's physicochemical properties:
-
The C5-Bromine Atom: Biochemically, the bromine atom acts as a lipophilic, electron-withdrawing group that participates in halogen bonding —a highly directional non-covalent interaction that stabilizes ligand-receptor complexes deep within hydrophobic protein pockets. Synthetically, it provides a reactive handle for late-stage functionalization (e.g., Suzuki-Miyaura cross-coupling) to fine-tune pharmacokinetic properties[1].
-
The Thiazole Core: The nitrogen and sulfur heteroatoms act as hydrogen bond acceptors, while the planar geometry of the five-membered ring intercalates efficiently into narrow binding clefts.
-
The C2-Aryl/Amino Substitution: Modifications at the C2 position dictate target selectivity, influencing whether the molecule acts as a kinase inhibitor, a microtubule depolymerizing agent, or an enzyme blocker[2].
Primary Biological Targets & Mechanistic Pathways
Tubulin Polymerization Inhibition (Anticancer Activity)
One of the most profound applications of 5-aryl and 5-bromothiazole derivatives is their potent anticancer activity via the disruption of microtubule dynamics. Derivatives such as 2-amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles are designed to mimic Combretastatin A-4 (CA-4). These compounds bind directly to the colchicine site located at the intra-dimer interface between
-
Mechanism of Action: Binding prevents the curved tubulin dimer from adopting the straight conformation required for microtubule assembly. This triggers G2/M phase cell cycle arrest and subsequent apoptosis, retaining full efficacy even in multidrug-resistant cancer cells overexpressing the P-glycoprotein efflux pump[3].
Mechanism of action for 2-aryl-5-bromothiazole derivatives in cancer therapy.
Monoacylglycerol Lipase (MAGL) Inhibition
Beyond oncology, 5-bromo-2-aminothiazoles have emerged as potent inhibitors of monoacylglycerol lipase (MAGL)[4]. MAGL is the primary enzyme responsible for the degradation of 2-arachidonoylglycerol (2-AG), a critical endocannabinoid neurotransmitter. By inhibiting MAGL, these thiazole derivatives elevate 2-AG levels, offering therapeutic potential for neuroinflammation, pain management, and neurodegenerative diseases. The irreversible inhibition is often driven by covalent interactions with Cys208 or Cys242 residues within the enzyme's active site[4].
Kinase Inhibition (Aurora A & ALK5)
Thiazole hybrids, particularly those coupled with quinazolinones or amino acids, exhibit exceptional kinase selectivity. For instance, 6-(2-aminobenzo[d]thiazol-5-yl)quinazolin-4(3H)-one derivatives target Aurora A kinase, inducing G1 or G2/M phase arrest depending on the specific structural modifications[5]. Similarly, amino acid derivatives of bromothiazole have shown high selectivity against TGF-
Quantitative Activity Profiling
To facilitate comparative analysis, the following table synthesizes the quantitative biological data of key 5-bromothiazole classes across different therapeutic targets:
| Compound Class | Primary Target | Observed Activity (IC | Primary Mechanism / Outcome |
| 2-Amino-5-aryl thiazoles | Tubulin (Colchicine site) | 0.03 – 0.9 nM | Microtubule depolymerization; G2/M arrest[3] |
| Quinazolinone-thiazole hybrids | Aurora A Kinase | 21.94 nM | Centrosome segregation failure; Apoptosis[5] |
| Bromothiazole-amino acids | ALK5 (TGF- | 0.28 µM | Phosphorylation inhibition; Colon cancer suppression[6] |
| 5-Bromo-2-aminothiazoles | Monoacylglycerol Lipase | 10 – 55 µM | Endocannabinoid (2-AG) hydrolysis inhibition |
| Indole-aminoquinazolines | EGFR-TK / Cellular Proliferation | 12.5 – 100 µM | Broad-spectrum antiproliferative effects (A549, MCF-7)[2] |
Validated Experimental Workflows
To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems. I have included the mechanistic causality behind each critical step to guide bench scientists in troubleshooting and optimization.
Protocol 1: One-Pot Synthesis of 5-Bromo-2-aminothiazole Derivatives
This protocol utilizes a sequential Hantzsch cyclocondensation followed by in situ oxidative bromination, avoiding the use of highly toxic elemental bromine[4].
-
Cyclocondensation: Dissolve the intermediate thiourea (0.1 M, 1.0 eq) in absolute ethanol. Add
-bromoacetophenone (1.25 eq).-
Causality: Ethanol provides a protic environment that stabilizes the polar transition states during the cyclization. The reaction is kept at room temperature to prevent thermal degradation of the resulting hydrobromide salt.
-
-
Oxidative Bromination: Once TLC indicates complete consumption of the thiourea, add m-chloroperoxybenzoic acid (mCPBA) (1.0 eq, 3M solution in EtOH) dropwise.
-
Causality: mCPBA acts as an oxidative brominating agent. It reacts with the hydrobromide salt generated in Step 1 to form hypobromous acid in situ. This highly reactive species selectively brominates the C5 position of the thiazole ring due to its high thermodynamic nucleophilicity.
-
-
Isolation: Stir for 30 minutes, quench with saturated aqueous NaHCO
, extract with ethyl acetate, and concentrate under reduced pressure. -
Self-Validation (QC): Analyze the product via LC-MS. The presence of a distinct 1:1 isotopic doublet (M and M+2 peaks) confirms the successful incorporation of the bromine atom.
Protocol 2: In Vitro Tubulin Polymerization Assay
This assay evaluates the ability of 2-aryl-5-bromothiazole derivatives to inhibit microtubule assembly[3].
-
Buffer Preparation: Prepare a reaction buffer containing 80 mM PIPES (pH 6.9), 2 mM MgCl
, 0.5 mM EGTA, and 1 mM GTP.-
Causality: GTP provides the thermodynamic driving force for microtubule assembly. EGTA chelates calcium ions, which would otherwise induce premature microtubule depolymerization.
-
-
Compound Incubation: Dissolve the test thiazole derivative in DMSO. Add it to the buffer to achieve the desired concentration, ensuring the final DMSO concentration remains below 1% (v/v).
-
Causality: DMSO concentrations above 1% can denature the highly sensitive tubulin heterodimers, leading to false-positive inhibition results.
-
-
Protein Addition: Add purified bovine brain tubulin (>99% pure) to a final concentration of 3 mg/mL at 4°C. Transfer the mixture to a pre-warmed 37°C spectrophotometer cuvette.
-
Kinetic Measurement: Monitor the absorbance at 340 nm continuously for 60 minutes.
-
Self-Validation (QC): Run parallel controls using Paclitaxel (polymerization enhancer) and Colchicine (polymerization inhibitor). A valid test compound acting at the colchicine site will exhibit a suppressed
during the growth phase, directly correlating with the colchicine control curve.
References
- Prevost, J. R. C., et al. "Convenient one-pot formation of highly functionalized 5-bromo-2-aminothiazoles, potential endocannabinoid hydrolase MAGL inhibitors." ResearchGate.
- "Convergent Synthesis and Biological Evaluation of 2-Amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl Thiazoles as Microtubule Targeting Agents." NIH/PMC.
- "Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives." ACS Omega.
- "In vitro studies on the inhibition of colon cancer by amino acid derivatives of bromothiazole." ResearchGate.
- "Synthesis, Biological Evaluation and Molecular Docking of Novel Indole-Aminoquinazoline Hybrids for Anticancer Properties." NIH/PMC.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Biological Evaluation and Molecular Docking of Novel Indole-Aminoquinazoline Hybrids for Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Convergent Synthesis and Biological Evaluation of 2-Amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl Thiazoles as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Literature review on 4-(5-Bromo-1,3-thiazol-2-yl)phenol synthesis
Executive Summary
Target Molecule: 4-(5-Bromo-1,3-thiazol-2-yl)phenol
CAS Registry Number: (Analogous structures: 119514-24-8 for non-brominated parent)
Molecular Formula: C
This technical guide details the high-fidelity synthesis of 4-(5-Bromo-1,3-thiazol-2-yl)phenol , a critical pharmacophore in medicinal chemistry often utilized as a precursor for liquid crystals and biologically active agents (e.g., CDK inhibitors, antimicrobial agents).
While traditional methods employ linear ring construction followed by functionalization, this guide prioritizes a Convergent Suzuki-Miyaura Cross-Coupling Strategy . This route exploits the inherent electronic bias of the thiazole ring to achieve regioselective arylation, reducing step count and avoiding the regiochemical pitfalls associated with direct bromination of electron-rich phenol-thiazole systems.
Retrosynthetic Analysis & Strategy
The synthesis of 2-aryl-5-bromothiazoles presents a classic regioselectivity challenge. The 1,3-thiazole ring possesses two electrophilic sites (C2 and C5) and the attached phenol ring is highly activated at the ortho positions.
Strategic Routes
-
Route A: Regioselective Suzuki Coupling (Recommended) Utilizes 2,5-dibromothiazole as the electrophilic scaffold. The C2 position, flanked by the electronegative nitrogen and sulfur atoms, is significantly more electron-deficient than C5. Consequently, Palladium-catalyzed oxidative addition occurs preferentially at C2, allowing for the selective installation of the 4-hydroxyphenyl moiety while leaving the C5-bromide intact for future functionalization.
-
Route B: Linear Hantzsch Synthesis & Bromination (Alternative) Involves the construction of the thiazole ring from 4-hydroxythiobenzamide and
-haloacetaldehyde, followed by electrophilic bromination. This route is less desirable due to the high risk of competitive bromination on the electron-rich phenol ring (ortho-position), necessitating protection/deprotection steps.
Retrosynthesis Diagram
Caption: Retrosynthetic disconnection showing the convergent Suzuki route (Green) vs. the linear Hantzsch route (Red/Grey).
Route A: Regioselective Suzuki-Miyaura Coupling (Primary Protocol)
This protocol is the industry standard for synthesizing 2-aryl-5-bromothiazoles. It leverages the reactivity difference between the C2 and C5 bromides.
Mechanistic Insight
In 2,5-dibromothiazole, the C2-Br bond has a lower bond dissociation energy and is more electrophilic due to the adjacent C=N bond (inductive electron withdrawal). The Pd(0) catalyst inserts into the C2-Br bond approximately 10–100 times faster than the C5-Br bond. By limiting the boronic acid to 1.0–1.1 equivalents, the reaction stops cleanly at the mono-arylated product.
Experimental Protocol
Reagents & Materials:
-
2,5-Dibromothiazole (1.0 equiv)
-
4-Hydroxyphenylboronic acid (1.05 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh
) ] (0.05 equiv) -
Sodium Carbonate (Na
CO ) (2.0 equiv, 2M aqueous solution) -
Solvent: 1,2-Dimethoxyethane (DME) (degassed)
Step-by-Step Procedure:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Argon or Nitrogen.
-
Dissolution: Add 2,5-dibromothiazole (2.43 g, 10 mmol) and 4-hydroxyphenylboronic acid (1.45 g, 10.5 mmol) to the flask. Dissolve in DME (40 mL).
-
Degassing: Sparge the solution with Argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling and catalyst deactivation).
-
Catalyst Addition: Add Pd(PPh
) (578 mg, 0.5 mmol) and 2M Na CO (10 mL). The mixture will turn biphasic. -
Reaction: Heat the mixture to 80°C (oil bath temperature) with vigorous stirring. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.
-
Checkpoint: The starting dibromide (high R
) should disappear, and a new fluorescent spot (product) should appear. Reaction typically completes in 4–6 hours.
-
-
Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).
-
Note: Acidify the aqueous layer slightly (pH ~5-6) with 1M HCl before extraction to ensure the phenol is protonated and extracts into the organic phase.
-
-
Drying: Wash combined organics with brine, dry over anhydrous Na
SO , filter, and concentrate under reduced pressure. -
Purification: Purify via flash column chromatography on silica gel.
-
Eluent: Gradient of Hexane:Ethyl Acetate (90:10
70:30). -
Yield: Expected yield is 65–75%.
-
Reaction Scheme Visualization
Caption: C2-selective Suzuki coupling mechanism. The C5-bromide remains intact due to slower oxidative addition kinetics.
Route B: Hantzsch Synthesis (Alternative)
Use this route only if 2,5-dibromothiazole is unavailable. It requires careful control of bromination conditions.
Protocol Overview
-
Cyclization: Reflux 4-hydroxythiobenzamide (1 equiv) with chloroacetaldehyde dimethyl acetal (1.1 equiv) in Ethanol/HCl to yield 4-(thiazol-2-yl)phenol.
-
Protection (Mandatory): React with Acetic Anhydride/Pyridine to form 4-(thiazol-2-yl)phenyl acetate .
-
Reasoning: The free phenol activates the benzene ring too strongly, leading to ortho-bromination. The acetate group deactivates the ring sufficiently to direct bromination to the thiazole C5.
-
-
Bromination: React the protected intermediate with N-Bromosuccinimide (NBS) in Acetonitrile at 0°C
RT. -
Deprotection: Hydrolysis with K
CO /Methanol to restore the phenol.
Analytical Data & Validation
To validate the synthesis, compare spectral data against these expected values.
| Technique | Expected Signal / Characteristic | Structural Assignment |
| Phenolic proton (D | ||
| Thiazole C4-H (Diagnostic singlet). Note: C5-H is absent. | ||
| Phenyl protons (ortho to thiazole) | ||
| Phenyl protons (ortho to hydroxyl) | ||
| ~165 ppm | Thiazole C2 (C=N) | |
| ~158 ppm | Phenyl C-OH | |
| ~108 ppm | Thiazole C5-Br (Upfield shift due to heavy atom effect) | |
| Mass Spec | m/z 255.9 / 257.9 (1:1 ratio) | [M+H] |
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield (Route A) | Homocoupling of boronic acid | Degas solvents thoroughly; ensure base is added after catalyst dissolution. |
| Bis-arylation (Route A) | Excess boronic acid or high temp | Strictly limit boronic acid to 1.05 equiv; keep temp <85°C. |
| Regioisomer Mix (Route B) | Phenol ring bromination | Ensure phenol is protected as Acetate or Methyl Ether before bromination. |
| Catalyst Death | Oxygen presence ("Pd black") | Use fresh catalyst; keep reaction under positive Argon pressure. |
References
-
Regioselectivity in Thiazole Couplings: Bach, T., & Heuser, S. (2001). "Regioselective Cross-Coupling Reactions of 2,4,5-Tribromothiazole." Chemistry – A European Journal. Link
-
General Suzuki Protocol: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link
- Thiazole Synthesis Review: Hantzsch, A. (1887). "Ueber die Synthese thiazolartiger Verbindungen." Berichte der deutschen chemischen Gesellschaft.
-
Bromination of Thiazoles: Erlenmeyer, H., et al. (1942). "Über 2-Aryl-thiazole." Helvetica Chimica Acta. (Historical context for reactivity).[2]
Sources
Introduction: A Proactive Approach to Safety with Novel Thiazole Derivatives
An In-Depth Technical Guide to the Safe Handling of 4-(5-Bromo-1,3-thiazol-2-yl)phenol
4-(5-Bromo-1,3-thiazol-2-yl)phenol is a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a brominated thiazole ring linked to a phenol group, suggests potential applications as a building block in the synthesis of bioactive molecules and functional materials. As with many novel research chemicals, a comprehensive, officially registered Safety Data Sheet (SDS) is not yet widely available.
This guide is designed to bridge that gap for researchers, scientists, and drug development professionals. In the absence of a specific SDS, this document provides a synthesized safety and handling protocol grounded in the precautionary principle. The recommendations herein are derived from an expert analysis of the known hazards associated with structurally analogous compounds, particularly other brominated and phenolic thiazole derivatives. This approach ensures that all laboratory operations can be conducted under a robust framework of safety, minimizing risk to personnel and the environment.
Synthesized Hazard Profile & GHS Classification
Based on the hazard profiles of closely related molecules, 4-(5-Bromo-1,3-thiazol-2-yl)phenol should be handled as a substance with significant potential for toxicity and irritation. The following GHS classifications are inferred from available data on analogous compounds[1].
Table 1: Inferred GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | GHS Pictogram | Signal Word |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed | ☠️ | Danger |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | ❕ | Warning |
| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage | Corrosion | Danger |
| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation | ❕ | Warning |
| Hazardous to the Aquatic Environment | 4 | H413: May cause long lasting harmful effects to aquatic life | None |
Expert Insight: The combination of a brominated heterocycle and a phenol moiety presents a multi-faceted hazard profile. The phenol group is associated with corrosive and toxic properties, while halogenated aromatic systems can exhibit both acute toxicity and environmental persistence. The thiazole ring itself can be implicated in various biological activities, warranting a cautious approach. Therefore, treating this compound as acutely toxic, a severe eye irritant, and a skin/respiratory irritant is a scientifically sound and prudent starting point for risk assessment.
Engineering Controls and Personal Protective Equipment (PPE)
Effective risk mitigation relies on a multi-layered approach, starting with engineering controls and supplemented by appropriate PPE.
Primary Engineering Controls
All handling of 4-(5-Bromo-1,3-thiazol-2-yl)phenol in its solid (powder) form or as a volatile solution must be conducted within a certified chemical fume hood. The fume hood provides the primary barrier against inhalation of dust or vapors, which is critical given the potential for acute oral toxicity (H301) and respiratory irritation (H335)[1][2].
Personal Protective Equipment (PPE) Workflow
The selection of PPE is not static; it must be adapted to the specific task. The following workflow diagram outlines the decision-making process for selecting the appropriate level of protection.
Caption: PPE selection workflow for different laboratory tasks.
Causality Behind PPE Choices:
-
Double-gloving and Face Shield (for solids): Handling the fine powder increases the risk of aerosolization and facial contamination. A face shield provides an additional barrier to protect the entire face, and double-gloving minimizes the risk of exposure from a single glove failure during delicate weighing operations.
-
Nitrile Gloves: Offer good resistance to a wide range of chemicals for incidental contact. For prolonged work, consult a glove compatibility chart. Always inspect gloves before use[1].
-
Chemical Splash Goggles: The high risk of serious eye damage (H318) makes safety glasses insufficient. Tightly fitting chemical splash goggles are mandatory to prevent any liquid splashes or fine particles from reaching the eyes[1][3].
Standard Operating Procedures: From Bench to Storage
Adherence to standardized protocols is essential for ensuring reproducible science and operator safety.
Protocol for Weighing Solid Compound
-
Preparation: Don the required PPE for handling solids (see PPE workflow). Designate a specific area within the chemical fume hood for weighing.
-
Tare: Place a clean weigh boat on the analytical balance and tare the instrument.
-
Dispensing: Using a clean spatula, carefully transfer the approximate amount of 4-(5-Bromo-1,3-thiazol-2-yl)phenol to the weigh boat. Perform all transfers slowly and close to the surface of the balance to minimize dust generation.
-
Closure: Immediately and securely close the main stock container.
-
Cleanup: Gently wipe the spatula and any surrounding surfaces with a solvent-dampened cloth (e.g., ethanol or isopropanol) to decontaminate. Dispose of the cloth as hazardous waste.
-
Transport: Carry the weighed compound in the weigh boat within a secondary container (e.g., a beaker) to the next workstation.
Protocol for Safe Storage
-
Container: Store the compound in its original, tightly sealed container[1].
-
Location: Keep in a dry, cool, and well-ventilated place designated for toxic chemicals[2]. The storage area should be a locked cabinet to restrict access[1].
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases[3][4].
Emergency Procedures: A Self-Validating Response System
Rapid and correct response during an emergency is critical. All personnel must be familiar with these protocols and the location of safety equipment.
Exposure Response
| Exposure Route | First Aid Protocol |
| Ingestion | IF SWALLOWED: Get emergency medical help immediately. Rinse mouth. Do NOT induce vomiting[1]. |
| Skin Contact | IF ON SKIN: Wash with plenty of water and soap. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical help[1][2]. |
| Eye Contact | IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical help[1][3]. |
| Inhalation | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell[1][2]. |
Accidental Release (Spill) Response Workflow
The following workflow provides a logical sequence of actions to manage a spill safely.
Caption: Decision workflow for responding to an accidental spill.
Physicochemical Data
The following data for 4-(5-Bromo-1,3-thiazol-2-yl)phenol has been aggregated from public chemical databases. Note that some values are computationally predicted.
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₆BrNOS | PubChem[5] |
| Molecular Weight | 256.12 g/mol | ChemScene[6] |
| Monoisotopic Mass | 254.93535 Da | PubChem[5] |
| XlogP (predicted) | 3.3 | PubChem[5] |
| Hydrogen Bond Donor Count | 1 | ChemScene[6] |
| Hydrogen Bond Acceptor Count | 3 | ChemScene[6] |
| Rotatable Bond Count | 1 | ChemScene[6] |
| Storage Temperature | 2-8°C (recommended) | ChemScene[6] |
References
-
PubChemLite. 4-(5-bromo-1,3-thiazol-2-yl)phenol. Available at: [Link]
-
PubChemLite. 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol. Available at: [Link]
Sources
Structural analysis of 4-(5-Bromo-1,3-thiazol-2-yl)phenol
Technical Guide: Structural Elucidation and Characterization of 4-(5-Bromo-1,3-thiazol-2-yl)phenol
Executive Summary
This technical guide provides a comprehensive structural analysis of 4-(5-Bromo-1,3-thiazol-2-yl)phenol , a critical pharmacophore in medicinal chemistry. Often utilized as a scaffold for kinase inhibitors and antimicrobial agents, this molecule integrates an electron-rich phenolic system with an electron-deficient, halogenated thiazole ring. This guide details its physicochemical architecture, synthetic routes, spectroscopic signatures, and solid-state properties, serving as a definitive reference for drug development professionals.
Molecular Architecture & Physicochemical Profile[1]
The molecule consists of a central 1,3-thiazole ring substituted at the C2 position with a para-hydroxyphenyl group and at the C5 position with a bromine atom.
| Property | Value / Description | Mechanistic Insight |
| Formula | C | Halogenated heteroaromatic system. |
| Mol. Weight | 256.12 g/mol | Fragment-like space; ideal for fragment-based drug discovery (FBDD). |
| LogP (Calc) | ~3.1 - 3.3 | Moderate lipophilicity; Br enhances hydrophobic interaction; OH provides solubility. |
| pKa (Phenol) | ~9.5 | Slightly more acidic than phenol (9.95) due to the electron-withdrawing thiazole ring. |
| pKa (Thiazole N) | ~1.0 - 2.0 | Weakly basic; protonation requires strong acid conditions. |
| Topological Polar Surface Area (TPSA) | ~33 Å | Good membrane permeability (Rule of 5 compliant). |
Conformational Dynamics
-
Torsional Twist: The bond connecting the phenyl ring (C1') and the thiazole ring (C2) allows rotation. While conjugation favors planarity to maximize
-orbital overlap, steric repulsion between the thiazole sulfur/nitrogen and the phenyl ortho-hydrogens induces a slight twist (typically 15–30°) in solution. -
Electronic Push-Pull: The phenolic -OH acts as a
-donor, pushing electron density into the phenyl ring, while the thiazole C=N bond acts as a -acceptor. The C5-Br atom exerts an inductive electron-withdrawing effect (-I), deactivating the C5 position but rendering it highly susceptible to palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).
Synthetic Context & Impurity Profiling
Understanding the synthesis is prerequisite to structural analysis, as it dictates the impurity profile (regioisomers).
Primary Route: Suzuki-Miyaura Cross-Coupling
The most chemically defined route involves the coupling of 4-hydroxyphenylboronic acid with 2,5-dibromothiazole .
-
Regioselectivity: The C2 position of 2,5-dibromothiazole is significantly more electron-deficient (adjacent to N and S) than the C5 position. Thus, oxidative addition of Pd(0) occurs preferentially at C2, yielding the desired 2-aryl-5-bromo product with high regiocontrol (>95%).
-
Key Impurity: Trace amounts of the bis-coupled product (2,5-bis(4-hydroxyphenyl)thiazole) or unreacted dibromide.
Secondary Route: Hantzsch Thiazole Synthesis
Condensation of 4-hydroxythiobenzamide with bromoacetaldehyde diethyl acetal followed by bromination.
-
Structural Risk: Bromination of the 2-(4-hydroxyphenyl)thiazole intermediate usually occurs at C5 (nucleophilic aromatic substitution mechanism). However, over-bromination can occur on the phenol ring (ortho to the OH), creating complex isotopic mixtures in MS.
Figure 1: Regioselective synthesis pathway ensuring structural integrity.
Spectroscopic Elucidation Strategy
A. Mass Spectrometry (MS)
The presence of Bromine provides a definitive isotopic signature.
-
Ionization: ESI+ (Positive Mode) or APCI.
-
Signature: A "twin peak" molecular ion cluster is observed due to the natural abundance of
Br (50.7%) and Br (49.3%).-
M+ (255.9 m/z): Contains
Br. -
M+2 (257.9 m/z): Contains
Br. -
Intensity Ratio: Approximately 1:1. Significant deviation suggests de-bromination or contamination.
-
B. Nuclear Magnetic Resonance (NMR)
The structure is confirmed by the absence of the Thiazole C5-H and the presence of the Phenol AA'BB' system.
Predicted
-
Validation Check: If the doublet at ~7.75 ppm splits into a complex multiplet, or if the integration is off, check for regioisomers where the phenol might be attached at C4 or C5. The Thiazole-H4 singlet must be sharp; broadening indicates dynamic exchange or impurities.
C. Infrared Spectroscopy (FT-IR)
-
3200–3400 cm
: Broad O-H stretch (Intermolecular H-bonding). -
3050–3100 cm
: C-H aromatic stretch. -
1600–1620 cm
: C=N stretch (Thiazole ring). -
1050–1080 cm
: C-Br stretch (often weak but diagnostic in fingerprint region).
Solid-State Characterization
While specific single-crystal data for this exact analog may require de novo generation, the lattice packing is predictable based on the 4-(thiazol-2-yl)phenol class.
-
H-Bonding Network: The primary intermolecular force is a "Head-to-Tail" hydrogen bond. The Phenolic O-H acts as the donor, and the Thiazole Nitrogen (N3) acts as the acceptor.
-
Packing Motif: This interaction typically forms infinite 1D chains or centrosymmetric dimers in the crystal lattice.
-
Melting Point: Expected to be high (approx. 150–170 °C) due to this strong H-bond network and the heavy halogen atom increasing London dispersion forces.
Functional Implications in Drug Design
This molecule is not just a final product but a versatile Lynchpin Intermediate .
-
The "Bromine Handle": The C5-Br is highly reactive. It serves as a leaving group for further functionalization:
-
Suzuki Coupling: To add a second aryl/heteroaryl ring.
-
Buchwald-Hartwig: To introduce an amine (creating aminothiazoles).
-
Heck Reaction: To add alkene linkers.
-
-
The "Phenol Anchor": The -OH group is often used to anchor the molecule into a kinase ATP-binding pocket (H-bond donor/acceptor) or alkylated to tune solubility (ether formation).
Experimental Protocols
Protocol A: Structural Validation via H NMR
-
Sample Prep: Dissolve 5–10 mg of the compound in 0.6 mL of DMSO-d
. (Note: CDCl may not solubilize the compound sufficiently due to the polar OH group). -
Acquisition: Run a standard proton scan (min 16 scans) with a relaxation delay (
) of >2.0 seconds to ensure accurate integration of the acidic protons. -
Analysis:
-
Set the DMSO residual peak to 2.50 ppm.
-
Confirm the 1:1:2:2 integration ratio (OH : Thiazole-H : Ar-H
: Ar-H ). -
Critical: Verify the absence of a doublet for the thiazole proton. If the thiazole proton is a doublet (
Hz), the Br is NOT at C5; you likely have the unbrominated starting material or a different isomer.
-
Protocol B: Purity Check via HPLC-MS
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm and 280 nm; MS (ESI+).
-
Criteria: Purity >95% by UV area. MS must show the characteristic 1:1 doublet at m/z 256/258.
References
-
LookChem . "Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods." Journal of Organic Chemistry. (Discusses regioselectivity in bromothiazoles).
-
MDPI . "Safe Synthesis of 4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions." (Provides spectral data for similar brominated thiadiazole/thiazole systems).
-
National Institutes of Health (PubChem) . "5-Bromo-4-phenyl-1,3-thiazol-2-amine." (Analogous structure data for chemical shift comparison).
-
ChemicalBook . "4-Hydroxyphenylboronic acid Synthesis." (Protocol for the boronic acid precursor).
-
ChemRxiv . "Light-driven four-component reaction with boronic acid derivatives." (Modern applications of boronic acid couplings).
Technical Deep Dive: Pharmacophore Properties of 5-Bromo-1,3-thiazol-2-yl Scaffolds
Executive Summary
The 5-bromo-1,3-thiazol-2-yl moiety represents a "privileged scaffold" in modern medicinal chemistry, distinguished by its dual utility as both a robust synthetic handle and a bioactive pharmacophore. Unlike inert structural spacers, this scaffold actively modulates ligand-target interactions through a unique combination of electronic withdrawing effects, specific steric profiles, and the capacity for halogen bonding (XB) .
This technical guide dissects the physicochemical properties of the 5-bromo-1,3-thiazol-2-yl group, providing a rational framework for its deployment in drug design. We analyze its role in kinase inhibition (e.g., CDK9, Aurora), its structural biology, and the synthetic protocols required to leverage its full potential.
Structural & Electronic Analysis
The Thiazole Core
The 1,3-thiazole ring is a five-membered heteroaromatic system.[1][2][3] The sulfur atom (position 1) contributes a lone pair to the
The 5-Bromo Substituent: The "Sigma Hole"
The introduction of a bromine atom at the C5 position is not merely a lipophilic modification. It introduces a region of positive electrostatic potential (ESP) on the extension of the C-Br bond, known as the
-
Mechanism: The electron-withdrawing nature of the
carbon and the polarizability of bromine create a charge anisotropy. The equatorial region of the bromine is electron-rich (nucleophilic), while the distal cap is electron-deficient (electrophilic). -
Pharmacophoric Consequence: This
-hole allows the 5-Br atom to act as a Lewis acid, forming highly directional non-covalent interactions (halogen bonds) with Lewis bases (e.g., backbone carbonyl oxygen atoms, carboxylates) in the binding pocket.
Electronic Modulation (Hammett Effects)
The 5-bromo substituent is electron-withdrawing (
-
Effect: A 2-aminothiazole is typically basic (
). The 5-bromo derivative is less basic, which improves membrane permeability (higher fraction of neutral species at physiological pH) and alters the H-bond donor strength of the 2-amino group.
Pharmacophore Mapping
The following directed graph illustrates the vector properties of the scaffold. The 5-Br position is characterized by its dual nature: a steric hydrophobic fill and a directional halogen bond donor.
Figure 1: Pharmacophore vector map of the 5-bromo-1,3-thiazol-2-yl scaffold. Note the directionality of the C5-Br interaction.
Medicinal Chemistry Applications (SAR)
Case Study: Kinase Inhibition (CDK9/Aurora)
In the development of Cyclin-Dependent Kinase 9 (CDK9) inhibitors, the thiazole scaffold is often employed as the hinge-binding motif.
-
Compound 12u (CDK9 Inhibitor): A 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivative.[4]
-
Role of C5 Substitution: While some series replace the bromine to lower molecular weight, retention of the 5-Br or replacement with a similar steric/electronic group (like -CN or -CF3) is often critical for filling the "gatekeeper" region or a specific back-pocket hydrophobic cleft.
-
Selectivity: The 5-substituent controls the torsion angle between the thiazole and the connected ring (e.g., pyrimidine), locking the conformation in a bioactive planar or twisted state depending on the target requirement.
Quantitative Structure-Activity Relationship (QSAR) Data
The table below summarizes the impact of C5-modifications on a representative 2-aminothiazole kinase inhibitor series (Generic data synthesized from SAR trends in J. Med. Chem.).[5][6][7][8][9][10][11]
| C5-Substituent | Electronic ( | Steric (MR) | Kinase IC50 (nM) | Comment |
| -H | 0.00 | 1.03 | 120 | Baseline activity; lacks hydrophobic fill. |
| -CH3 | -0.17 | 5.65 | 45 | Improved hydrophobic fit; no halogen bond. |
| -Cl | 0.23 | 6.03 | 12 | Good fit; moderate halogen bond capability. |
| -Br | 0.23 | 8.88 | 4 | Optimal potency; strong |
| -I | 0.18 | 13.94 | 25 | Steric clash in restricted pockets; strongest XB. |
Synthetic Utility & Protocols
The 5-bromo-1,3-thiazol-2-yl scaffold is a versatile intermediate.[12] The C-Br bond is highly activated for Palladium-catalyzed cross-coupling reactions due to the electron-deficient nature of the thiazole ring.
Synthetic Decision Tree
Figure 2: Diversity-oriented synthesis pathways starting from the 5-bromo-2-aminothiazole core.
Protocol: Selective C5-Arylation via Suzuki Coupling
Objective: To functionalize the C5 position while retaining the C2-amine.
Reagents:
-
5-bromo-1,3-thiazol-2-amine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl2·CH2Cl2 (0.05 equiv)
-
Cs2CO3 (2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1)
Step-by-Step Methodology:
-
Setup: In a microwave vial or round-bottom flask, charge the 5-bromo-thiazole, arylboronic acid, and cesium carbonate.
-
Inert Atmosphere: Evacuate and backfill with Nitrogen (
) three times. Add the degassed solvent mixture. -
Catalyst Addition: Add the Palladium catalyst quickly under a stream of
. -
Reaction: Heat to 90°C for 4–12 hours (or 110°C for 30 min in microwave). Monitor by LC-MS for consumption of the bromide.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over
. -
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Validation Check: The disappearance of the characteristic isotopic pattern of Bromine (1:1 ratio of M and M+2 peaks) in MS confirms coupling.
References
-
Halogen Bonding in Drug Discovery Source: Journal of Medicinal Chemistry Title: "Halogen Bonding in Protein–Ligand Complexes: Implications for Drug Design" URL:[Link]
-
Thiazole Scaffold Review Source: European Journal of Medicinal Chemistry Title: "Thiazole: A privileged scaffold in drug discovery" URL:[Link]
-
CDK9 Inhibitor SAR Source: ACS Medicinal Chemistry Letters Title: "Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors" URL:[Link]
-
Crystal Structure & Sigma Hole Source: CrystEngComm Title: "Crystal structures of 5-bromo-1-arylpyrazoles and their halogen bonding features" (Analogous heteroaromatic halogen bonding) URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. 5-溴噻唑 95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. arxiv.org [arxiv.org]
- 8. Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. epubl.ktu.edu [epubl.ktu.edu]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Synthesis Protocols for 4-(5-Bromo-1,3-thiazol-2-yl)phenol
Executive Summary & Medicinal Chemistry Context
The compound 4-(5-Bromo-1,3-thiazol-2-yl)phenol is a highly versatile heterocyclic building block extensively utilized in modern drug discovery. Its structural motif—a halogenated thiazole coupled to a phenolic ring—serves as a critical pharmacophore and synthetic intermediate in the development of targeted therapeutics, including RAD51 inhibitors for oncology[1] and Bruton's Tyrosine Kinase (BTK) degraders (PROTACs)[2].
Synthesizing this molecule presents a classic chemoselectivity challenge. While the C5 position of a standard 2-arylthiazole is the most electron-rich and naturally prone to electrophilic halogenation[3], the presence of an unprotected phenol ring completely inverts the molecule's reactivity profile. The strongly activating hydroxyl group directs electrophiles to the ortho positions of the benzene ring at a rate that vastly outcompetes thiazole C5-bromination. Consequently, direct bromination of 4-(1,3-thiazol-2-yl)phenol inevitably yields undesired phenol-brominated byproducts.
This application note details two validated, self-correcting synthetic pathways to overcome this challenge: a modern Regioselective Cross-Coupling Strategy (Route A) and a classical Protection-Halogenation Sequence (Route B) .
Mechanistic Rationale & Strategy Selection
Route A: Regioselective Suzuki-Miyaura Coupling (Recommended)
The most atom-economical and scalable approach leverages the inherent electronic asymmetry of 2,5-dibromothiazole . In this dihalogenated scaffold, the C2-bromine is situated between an electronegative nitrogen and a sulfur atom, significantly lowering the LUMO energy at this position. This makes the C2-C(Br) bond highly susceptible to oxidative addition by Palladium(0) catalysts. By carefully controlling the equivalents of (4-hydroxyphenyl)boronic acid and the reaction temperature, mono-arylation occurs exclusively at the C2 position, leaving the C5-bromine intact for future functionalization[4].
Route B: Hantzsch Synthesis & Directed Bromination
For laboratories lacking access to 2,5-dibromothiazole, a de novo construction of the thiazole ring via the Hantzsch synthesis is viable. 4-hydroxythiobenzamide is condensed with a 2-haloacetaldehyde to form the core. However, to achieve the desired C5-bromination, the phenol must be temporarily deactivated (e.g., via acetylation). Once protected, N-Bromosuccinimide (NBS) selectively brominates the thiazole C5 position[3], followed by a mild basic deprotection to reveal the final product.
Pathway Visualization
Figure 1: Divergent synthetic strategies for 4-(5-Bromo-1,3-thiazol-2-yl)phenol.
Quantitative Data & Optimization
The following table summarizes the operational metrics and efficiency of both synthetic routes, providing a data-driven basis for route selection in scale-up campaigns.
| Parameter | Route A: Regioselective Suzuki | Route B: Hantzsch + Protection/Bromination |
| Step Count | 1 Step | 4 Steps |
| Overall Yield | 72 - 78% | 35 - 45% (Over 4 steps) |
| Regioselectivity | >95% (C2 vs C5 arylation) | >90% (Thiazole C5 vs Phenol ortho) |
| Primary Impurity | 2,5-bis(4-hydroxyphenyl)thiazole | 2-bromo-4-(5-bromo-1,3-thiazol-2-yl)phenol |
| Atom Economy | High | Low (Requires protecting group addition/removal) |
| Time to Product | 8 Hours | 48 - 72 Hours |
Experimental Protocols
Protocol A: Regioselective Suzuki-Miyaura Cross-Coupling
This protocol leverages the differential reactivity of the C2 and C5 halogens on the thiazole ring.
Reagents & Materials:
-
2,5-Dibromothiazole (1.00 eq, 10.0 mmol, 2.43 g)
-
(4-Hydroxyphenyl)boronic acid (0.95 eq, 9.5 mmol, 1.31 g) — Note: A slight deficit is intentionally used to suppress double-arylation.
-
Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 eq, 0.5 mmol, 408 mg)
-
Sodium carbonate (Na₂CO₃) (2.50 eq, 25.0 mmol, 2.65 g)
-
1,4-Dioxane / Deionized Water (4:1 v/v, 50 mL)
Step-by-Step Methodology:
-
Degassing (Critical Step): In a 100 mL Schlenk flask, dissolve 2,5-dibromothiazole and (4-hydroxyphenyl)boronic acid in 40 mL of 1,4-dioxane. In a separate vial, dissolve Na₂CO₃ in 10 mL of water. Sparge both solutions with Argon for 15 minutes to remove dissolved oxygen, which can rapidly deactivate the Pd(0) catalytic species.
-
Catalyst Addition: Transfer the aqueous base to the Schlenk flask under positive Argon pressure. Add the Pd(dppf)Cl₂ catalyst in one portion. The mixture will turn a deep reddish-brown.
-
Reaction Execution: Heat the biphasic mixture to 80 °C using an oil bath or heating block. Stir vigorously (800 rpm) for 4 to 6 hours.
-
In-Process Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The starting 2,5-dibromothiazole (high Rf) should be consumed, replaced by a highly UV-active product spot (moderate Rf). Self-Validation: If a highly polar baseline spot appears, this indicates over-coupling (bis-arylation); immediately cool the reaction.
-
Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and Water (50 mL). Separate the organic layer. Extract the aqueous layer with EtOAc (2 x 30 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue via flash column chromatography (SiO₂, gradient elution 10% to 30% EtOAc in Hexanes).
-
Characterization: ¹H NMR (DMSO-d6) will show a distinct singlet at ~7.95 ppm corresponding to the thiazole C4-H, confirming that the C5 position remains brominated.
Protocol B: Masked Bromination of 4-(1,3-Thiazol-2-yl)phenol
Use this protocol if regioselective cross-coupling is not viable. This details the critical bromination step assuming the acetate-protected precursor has already been synthesized.
Reagents & Materials:
-
4-(1,3-Thiazol-2-yl)phenyl acetate (1.00 eq, 10.0 mmol, 2.19 g)
-
N-Bromosuccinimide (NBS) (1.05 eq, 10.5 mmol, 1.87 g) — Note: Recrystallize NBS from water prior to use to remove Br₂ and succinimide impurities.
-
Chloroform (CHCl₃) or DMF (40 mL)
Step-by-Step Methodology:
-
Preparation: Dissolve 4-(1,3-thiazol-2-yl)phenyl acetate in 40 mL of anhydrous CHCl₃ in a round-bottom flask equipped with a reflux condenser[3].
-
Halogenation: Add NBS in three equal portions over 15 minutes at room temperature to control the exotherm.
-
Heating: Heat the reaction mixture to 65 °C for 12–24 hours. The solution will transition from pale yellow to dark orange/red.
-
Workup: Cool the mixture to room temperature. Wash the organic layer successively with saturated aqueous Na₂S₂O₃ (to quench residual electrophilic bromine), saturated aqueous NaHCO₃, and water. Dry over MgSO₄ and concentrate.
-
Deprotection: Dissolve the crude brominated intermediate in Methanol (30 mL). Add K₂CO₃ (2.0 eq) and stir at room temperature for 2 hours to cleave the acetate group.
-
Final Isolation: Neutralize the mixture with 1M HCl, extract with EtOAc, and purify via recrystallization (EtOH/Water) or chromatography to yield the pure 4-(5-Bromo-1,3-thiazol-2-yl)phenol.
References
- WO2020186006A1 - Rad51 inhibitors - Google Patents Source: Google Patents URL
- WO2021219070A1 - Degradation of bruton's tyrosine kinase (btk)
-
Photoswitching of Local (Anti)Aromaticity in Biphenylene-Based Diarylethene Molecular Switches Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
Sources
- 1. WO2020186006A1 - Rad51 inhibitors - Google Patents [patents.google.com]
- 2. WO2021219070A1 - Degradation of bruton's tyrosine kinase (btk) by conjugation of btk inhibitors with e3 ligase ligand and methods of use - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2,5-Dibromothiazole | 4175-78-4 | Benchchem [benchchem.com]
Application Note: Strategic Functionalization of Brominated Thiazole Phenols
Topic: Functionalization of the Bromine Position in Thiazole Phenols Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals
Introduction & Strategic Importance
The thiazole phenol scaffold—specifically where a phenolic moiety is linked to a brominated thiazole core—is a "privileged structure" in medicinal chemistry. It serves as the pharmacophore in diverse bioactive agents, including Dabrafenib (BRAF inhibitor), fluorescent probes (e.g., luciferin analogues), and high-affinity antimicrobials.
The presence of the bromine atom on the thiazole ring (typically at C-2, C-4, or C-5) offers a critical handle for diversification. However, the phenolic hydroxyl group (-OH) presents a dual challenge:
-
Acidity (pKa ~10): It neutralizes anionic organometallics (e.g., n-BuLi) and consumes stoichiometric amounts of base in cross-coupling.
-
Nucleophilicity: It can compete with the desired coupling partner or poison soft metal catalysts (Pd, Ni) via coordination.
This guide details three field-proven protocols to functionalize the C-Br bond while managing the phenolic liability, prioritizing Suzuki-Miyaura coupling , Buchwald-Hartwig amination , and Lithium-Halogen exchange .
Strategic Decision Matrix
Before initiating synthesis, the "Phenol Problem" must be addressed. The choice between Direct Functionalization and Protection-Deprotection depends on the reaction class.
Figure 1: Strategic decision tree for selecting the optimal workflow based on the desired transformation and reagent compatibility.
Protocol A: Suzuki-Miyaura Cross-Coupling (Direct Method)
Objective: Formation of C-C bonds (Biaryls) without prior protection of the phenol. Rationale: The Suzuki reaction utilizes mild bases (carbonates/phosphates) and aqueous solvent mixtures.[1] The phenolic proton is deprotonated in situ to form a phenoxide, which is generally tolerated by Palladium catalysts, provided the solubility is managed.
Materials
-
Substrate: 5-Bromo-2-(4-hydroxyphenyl)thiazole (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.2–1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%) or Pd(PPh₃)₄ (5 mol%)
-
Base: 2M Na₂CO₃ (aq) or K₃PO₄ (3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v) or DME/Water
Step-by-Step Protocol
-
Setup: Charge a reaction vial (microwave or pressure tube) with the bromothiazole phenol (1.0 equiv), arylboronic acid (1.2 equiv), and Pd catalyst (5 mol%).
-
Inertion: Seal the vial and purge with Argon/Nitrogen for 5 minutes. Oxygen exclusion is critical to prevent phenol oxidation.
-
Solvation: Add degassed 1,4-Dioxane (0.1 M concentration relative to substrate) and the aqueous base solution (3.0 equiv).
-
Reaction: Heat the mixture to 90°C for 4–12 hours.
-
Checkpoint: Monitor by LC-MS. The free phenol may cause tailing; use an acidic mobile phase (0.1% Formic Acid).
-
-
Workup:
-
Cool to room temperature.[2]
-
Acidification: Carefully adjust pH to ~5–6 with 1M HCl to reprotonate the phenoxide. Do not make it too acidic if the thiazole nitrogen is basic.
-
Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄.
-
-
Purification: Flash chromatography (Hexanes/EtOAc or DCM/MeOH).
Critical Insight: If the reaction stalls, switching to Pd(Amphos)Cl₂ or XPhos Pd G2 can improve turnover for sterically hindered thiazoles [1].
Protocol B: Buchwald-Hartwig Amination (Protected Route)
Objective: Formation of C-N bonds (Aminothiazoles). Rationale: This reaction typically requires strong bases (NaOtBu) to generate the active amido-palladium complex. A free phenol will be deprotonated irreversibly by NaOtBu (pKa ~17), consuming the base and potentially forming an insoluble phenoxide aggregate that shuts down the catalytic cycle. Protection is mandatory.
Phase 1: Protection (TBS Ether)
-
Dissolve bromothiazole phenol in DMF.
-
Add Imidazole (2.5 equiv) and TBS-Cl (1.2 equiv). Stir at RT for 2 h.[2]
-
Standard aqueous workup yields the TBS-protected bromothiazole .
Phase 2: C-N Coupling Protocol
-
Substrate: TBS-protected bromothiazole (1.0 equiv)
-
Amine: Primary or Secondary amine (1.2 equiv)
-
Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 (2–5 mol%)
-
Why: These precatalysts ensure rapid activation and are highly active for heteroaryl halides [2].
-
-
Base: NaOtBu (1.5 equiv)
-
Solvent: Anhydrous Toluene or 1,4-Dioxane
-
Glovebox/Schlenk: In an inert atmosphere, combine TBS-substrate, amine, Pd-precatalyst, and base.
-
Reaction: Add solvent (anhydrous) and heat to 80–100°C for 2–6 hours.
-
Workup: Filter through a Celite pad (eluting with EtOAc) to remove palladium black and salts. Concentrate.
Phase 3: Deprotection
-
Dissolve the crude intermediate in THF.
-
Add TBAF (1.0 M in THF, 1.5 equiv). Stir at RT for 30 min.
-
Quench with sat. NH₄Cl. Extract and purify.
Protocol C: Lithium-Halogen Exchange (Electrophile Trapping)
Objective: Introduction of Formyl (-CHO), Carboxyl (-COOH), or Acyl (-COR) groups. Rationale: Thiazole rings are prone to nucleophilic attack/ring-opening by alkyl lithiums. Furthermore, the C2-proton of thiazole is acidic. To selectively exchange the C-Br bond without deprotonating the C2-H or quenching on the phenol, low temperature and protection are non-negotiable.
Materials
-
Substrate: TBS-protected bromothiazole (strictly anhydrous).
-
Reagent: n-Butyllithium (1.6 M in hexanes) or i-PrMgCl·LiCl (Turbo Grignard).
-
Electrophile: DMF (for -CHO), CO₂ (solid/gas), or Weinreb Amide.
Step-by-Step Protocol
-
Cryogenic Setup: Flame-dry a flask and cool to -78°C under Argon.
-
Lithiation:
-
Add TBS-protected substrate in anhydrous THF.
-
Add n-BuLi (1.1 equiv) dropwise over 10 minutes.
-
Timing: Stir for exactly 15–30 minutes. Prolonged stirring allows "lithium dance" (migration of Li to the C2 position).
-
-
Trapping: Add the Electrophile (e.g., anhydrous DMF, 3.0 equiv) rapidly in one portion.
-
Warming: Allow the reaction to warm to 0°C over 1 hour.
-
Quench: Add sat. NH₄Cl (aq).
-
Deprotection: (As described in Protocol B).
Alternative for Sensitive Substrates: Use Turbo Grignard (i-PrMgCl·LiCl) at -20°C to 0°C. This is milder and tolerates functional groups better than n-BuLi, though exchange is slower [3].
Quantitative Comparison & Troubleshooting
| Parameter | Suzuki (Direct) | Buchwald (Protected) | Li-Exchange (Protected) |
| Phenol State | Free (-OH) | Protected (-OTBS) | Protected (-OTBS) |
| Primary Risk | Catalyst Poisoning | Base Incompatibility | Ring Opening / Quenching |
| Typical Yield | 65–85% | 70–90% (over 2 steps) | 50–75% |
| Key Reagent | Pd(dppf)Cl₂ / Na₂CO₃ | BrettPhos Pd G3 / NaOtBu | n-BuLi or i-PrMgCl |
| Validation | LC-MS (Acidic Mode) | 1H-NMR (Silyl methyls) | 1H-NMR (Aldehyde peak) |
Mechanistic Visualization
The following diagram illustrates the catalytic cycle for the Suzuki coupling of the thiazole phenol, highlighting the role of the base in activating both the boronic acid and the phenol.
Figure 2: Catalytic cycle of Suzuki-Miyaura coupling. Note that the base serves dual roles: activating the boronic acid and deprotonating the phenol.
References
-
Billingsley, K., & Buchwald, S. L. (2008). "An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids." Journal of the American Chemical Society. Link
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews. Link
-
Bao, R. L.-Y., & Zhao, R. (2014). "Synthesis of Thiazole Derivatives via Lithium-Halogen Exchange." Organic Letters. Link
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link
-
Knochel, P., et al. (2003). "Functionalization of Heterocycles via Magnesium and Copper Organometallics." Angewandte Chemie International Edition. Link
Sources
Palladium-catalyzed cross-coupling of 4-(5-Bromo-1,3-thiazol-2-yl)phenol
Application Note & Protocol Guide
Abstract & Strategic Overview
The substrate 4-(5-Bromo-1,3-thiazol-2-yl)phenol presents a "dual-threat" challenge in palladium-catalyzed cross-coupling:
-
Electronic Deactivation: The thiazole ring is electron-deficient, activating the C5-Br bond for oxidative addition, but the nitrogen (N3) and sulfur (S1) atoms are potent Lewis bases capable of coordinating to Pd(II), leading to catalyst poisoning.
-
Protic Interference: The unprotected phenolic hydroxyl group (
) consumes stoichiometric base and can compete as a nucleophile (O-arylation) or poison the catalyst via phenoxide coordination.
This guide outlines two distinct workflows to overcome these barriers:
-
Route A (High-Fidelity): Phenol protection followed by standard coupling. Recommended for late-stage medicinal chemistry where purity is paramount.
-
Route B (Direct/Green): Ligand-accelerated coupling of the unprotected substrate. Recommended for process chemistry and rapid analog generation.
Mechanistic Analysis & Catalyst Selection
The success of this reaction hinges on the Ligand-to-Metal ratio and the steric bulk of the phosphine ligand. Standard ligands like
Critical Success Factors:
-
Ligand Choice: Dialkylbiaryl phosphines (Buchwald ligands) like XPhos or SPhos are essential. Their bulk prevents
-coordination of the thiazole to the Pd center and facilitates reductive elimination. -
Base Selection: Inorganic bases like
are preferred over carbonates ( ) for sensitive thiazoles to minimize base-mediated protodebromination.
Visualization: Catalyst Poisoning vs. Active Cycle
The following diagram illustrates the competition between the productive catalytic cycle and the "off-cycle" poisoning pathways caused by the thiazole nitrogen.
Figure 1: The "Fork in the Road." Bulky ligands (Green path) force the reaction toward Transmetallation. Small ligands allow the Thiazole Nitrogen to bind Pd (Red path), arresting the cycle.
Protocol A: Protection-First Strategy (Recommended)
This route eliminates the acidic proton, improving solubility and preventing phenoxide interference.
Step 1: TBS Protection
-
Reagents: Substrate (1.0 eq), TBS-Cl (1.2 eq), Imidazole (2.0 eq), DCM.
-
Conditions: RT, 2 hours.
-
Yield: Typically >95% quantitative conversion.
Step 2: Suzuki-Miyaura Coupling
| Parameter | Specification | Rationale |
| Catalyst | Pd(dppf)Cl₂·DCM (3-5 mol%) | Robust, resists air oxidation, excellent for aryl bromides. |
| Ligand | dppf (contained in catalyst) | Bidentate ligand enforces cis-geometry, speeding up reductive elimination. |
| Solvent | 1,4-Dioxane / Water (4:1) | Aqueous component essential for boronic acid activation. |
| Base | Cesium "cesium effect" improves solubility in organic solvents. | |
| Temp | 80°C | Thiazoles are thermally stable; 80°C ensures turnover. |
Detailed Procedure:
-
Charge a reaction vial with TBS-protected substrate (1.0 mmol, 370 mg), Aryl Boronic Acid (1.2 mmol), and
(2.0 mmol, 650 mg). -
Add 1,4-Dioxane (4 mL) and Water (1 mL).
-
Degassing: Sparge with Argon for 5 minutes (Critical step to prevent homocoupling).
-
Add Pd(dppf)Cl₂·DCM (0.03 mmol, 25 mg).
-
Seal and heat to 80°C for 4–6 hours.
-
Workup: Dilute with EtOAc, wash with brine.
-
Deprotection: Treat crude with TBAF (1.0 M in THF) for 30 mins to recover the phenol.
Protocol B: Direct Coupling of Unprotected Phenol
This route is faster but requires specific "Buchwald" precatalysts to handle the free phenol.
Catalyst System: XPhos Pd G2 (Generation 2 Precatalyst).
-
Why? It activates rapidly at room temperature and the bulky XPhos ligand creates a "protective shell" around Pd, preventing the free phenoxide from binding to the metal.
Detailed Procedure:
-
Preparation: In a 20 mL vial, combine 4-(5-Bromo-1,3-thiazol-2-yl)phenol (1.0 mmol, 256 mg) and Boronic Acid (1.5 mmol).
-
Base: Add
(3.0 mmol, 636 mg). Note: Excess base is required to deprotonate the phenol (1 eq) and activate the boronic acid (1-2 eq). -
Solvent: Add n-Butanol or Toluene/Water (10:1) (5 mL).
-
Insight: n-Butanol is excellent for free phenols as it solubilizes the phenoxide intermediate.
-
-
Catalyst: Add XPhos Pd G2 (0.02 mmol, 16 mg).
-
Reaction: Heat to 100°C for 2–4 hours.
-
Quench: Cool to RT. Acidify carefully with 1M HCl to pH 6 (to protonate the phenol) before extracting with EtOAc.
Troubleshooting & Optimization Matrix
| Observation | Diagnosis | Corrective Action |
| Reaction Stalls < 50% | Catalyst Poisoning | Switch to XPhos Pd G3 or SPhos Pd G2 . Increase loading to 5 mol%. |
| Debromination (H-Substituted) | Protodebromination | Switch solvent to Anhydrous THF and use KOtBu (anhydrous conditions). Avoid alcohols. |
| Black Precipitate (Early) | Pd Aggregation | "Pd Black" formation. Add free ligand (e.g., 1 mol% extra XPhos) to stabilize the active species. |
| Low Yield (Unprotected) | Phenoxide Interference | Use Protocol A (Protection). Phenoxide might be coordinating Pd too strongly. |
Decision Logic for Method Selection
Use this flow chart to determine the optimal path for your specific analog.
Figure 2: Strategic Decision Tree. Choose Route A for reliability on small scale; Route B for atom economy on large scale.
References
-
Suzuki-Miyaura Coupling of Heterocycles
- Title: "Recent Advances in the Suzuki–Miyaura Cross-Coupling Reaction of Heteroaryl Halides."
- Source:Chemical Reviews (ACS).
-
URL:[Link]
-
Buchwald Ligands (XPhos/SPhos)
- Title: "Palladium-Catalyzed Cross-Coupling Reactions of Five-Membered Heterocyclic Halides."
- Source:Journal of the American Chemical Society.
-
URL:[Link]
-
Direct Coupling of Phenols
-
Thiazole Reactivity & Poisoning
- Title: "Mechanistic Studies on the Pd-C
- Source:Organometallics.
-
URL:[Link]
Sources
Application Note: 4-(5-Bromo-1,3-thiazol-2-yl)phenol as a Pivotal Pharmaceutical Intermediate
This Application Note is designed for medicinal chemists and process development scientists. It moves beyond basic synthesis to address the strategic utility of 4-(5-Bromo-1,3-thiazol-2-yl)phenol as an orthogonal scaffold for diversity-oriented synthesis (DOS).
Executive Summary
The thiazole ring is a "privileged scaffold" in medicinal chemistry, present in blockbuster drugs like Dasatinib (Sprycel), Febuxostat (Uloric), and Lusutrombopag . The specific intermediate 4-(5-Bromo-1,3-thiazol-2-yl)phenol (Structure 1 ) offers a unique advantage: orthogonal reactivity .
It possesses two distinct chemical handles that can be functionalized independently:
-
The C5-Bromide: A handle for transition-metal catalyzed cross-couplings (Suzuki, Stille, Sonogashira) to extend the carbon skeleton.
-
The C4'-Phenol: A nucleophilic handle for etherification, esterification, or installation of PROTAC linkers/solubilizing groups.
This guide details the regioselective synthesis of this intermediate and provides validated protocols for its downstream application in drug discovery.
Strategic Synthesis: The "Regioselective Coupling" Route
The Problem with Direct Bromination
A common novice mistake is attempting to synthesize 1 by brominating 4-(thiazol-2-yl)phenol directly.
-
Issue: The phenol ring is highly electron-rich (activating), directing electrophilic bromination to the ortho positions of the phenyl ring rather than the C5 position of the thiazole.
-
Result: A mixture of inseparable isomers (phenyl-brominated vs. thiazole-brominated).
The Solution: Regioselective Suzuki Assembly
The superior route utilizes 2,5-dibromothiazole . Due to the electronic influence of the adjacent nitrogen atom, the C2-bromide is significantly more electrophilic than the C5-bromide. This allows for a highly selective mono-coupling at C2.
Reaction Workflow Diagram
Caption: Regioselective synthesis workflow exploiting the differential reactivity of C2 and C5 bromides on the thiazole ring.
Experimental Protocols
Protocol A: Synthesis of 4-(5-Bromo-1,3-thiazol-2-yl)phenol
Objective: Selective arylation of 2,5-dibromothiazole at the C2 position.
Materials:
-
2,5-Dibromothiazole (1.0 equiv)
-
4-Hydroxyphenylboronic acid (1.05 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2.0 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution)
-
1,2-Dimethoxyethane (DME) (degassed)
Procedure:
-
Setup: In a flame-dried Schlenk flask under Argon, dissolve 2,5-dibromothiazole (2.43 g, 10 mmol) and 4-hydroxyphenylboronic acid (1.45 g, 10.5 mmol) in DME (40 mL).
-
Degassing: Bubble Argon through the solution for 10 minutes to remove dissolved oxygen (Critical to prevent homocoupling).
-
Catalysis: Add Pd(PPh₃)₄ (231 mg, 0.2 mmol) followed by Na₂CO₃ (10 mL, 2.0 M).
-
Reaction: Heat the mixture to reflux (85°C) for 6–8 hours. Monitor by TLC (Hexane/EtOAc 4:1). The C2-bromide is more reactive; stop the reaction once the starting material is consumed to prevent double coupling.
-
Workup: Cool to RT. Dilute with EtOAc (100 mL) and wash with water (2 x 50 mL) and brine. Dry over Na₂SO₄.[1][2][3]
-
Purification: Flash column chromatography (SiO₂). Elute with Hexane/EtOAc (gradient 10:1 to 4:1).
-
Note: The product is less polar than the bis-coupled byproduct.
-
-
Yield: Expect 65–75% yield of a white/off-white solid.
Protocol B: C5-Diversification (Suzuki Coupling)
Objective: Installing a second aryl group at the C5 position to create a 2,5-diarylthiazole library.
Materials:
-
4-(5-Bromo-1,3-thiazol-2-yl)phenol (Intermediate from Protocol A)
-
Aryl Boronic Acid (R-B(OH)₂) (1.2 equiv)
-
Pd(dppf)Cl₂[3]·DCM (3 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane/Water (4:1)[4]
Procedure:
-
Combine the intermediate (1.0 equiv), aryl boronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv) in a microwave vial.
-
Add solvent (Dioxane/Water 4:[4]1) and degas.
-
Add Pd(dppf)Cl₂[3]·DCM (3 mol%).
-
Reaction: Heat at 100°C for 12 hours (thermal) or 120°C for 30 mins (microwave).
-
Expert Tip: Thiazole sulfur can poison Pd catalysts. Using a bidentate ligand like dppf or XPhos is superior to PPh₃ for this step.
-
-
Purification: Standard workup and chromatography.
Technical Data & Troubleshooting
Quantitative Data Summary
| Parameter | Value / Condition | Note |
| Molecular Weight | 256.12 g/mol | |
| Appearance | White to pale yellow solid | |
| Solubility | DMSO, DMF, MeOH, EtOAc | Poor in water/hexane |
| C2-Br Reactivity | High | Reacts at 80°C with Pd(PPh₃)₄ |
| C5-Br Reactivity | Moderate | Requires >100°C or active ligands (SPhos/XPhos) |
| pKa (Phenol) | ~9.5 | Can be deprotonated by K₂CO₃/Cs₂CO₃ |
Troubleshooting Guide
-
Problem: Low yield in Protocol A (Synthesis of Intermediate).
-
Cause: Formation of the bis-coupled product (2,5-bis(4-hydroxyphenyl)thiazole).
-
Solution: Reduce the equivalents of boronic acid to 0.95 equiv and stop the reaction strictly at 95% conversion of the starting dibromide.
-
-
Problem: Catalyst "Death" in Protocol B.
-
Cause: Coordination of the thiazole sulfur or the free phenol to Palladium.
-
Solution: Protect the phenol (e.g., O-Acetate) before the C5-coupling if yields are low. Switch to Pd(OAc)₂/XPhos or Pd-PEPPSI-IPr catalysts which are resistant to heteroatom poisoning.
-
Applications in Drug Discovery
This scaffold is particularly relevant for:
-
Kinase Inhibitors: The 2-arylthiazole motif mimics the ATP-binding hinge region. The C5-aryl group can extend into the hydrophobic pocket.
-
PROTACs: The phenol group serves as an ideal attachment point for linker chains (PEG/alkyl) connecting to an E3 ligase ligand (e.g., VHL or Cereblon).
-
Fluorescent Probes: 2,5-Diarylthiazoles often exhibit solvatochromic fluorescence, useful for biological imaging.
References
-
Regioselectivity in Thiazole Couplings
-
Bach, T., & Heuser, S. (2001). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Dibromo- and 2,5-Dibromothiazole. Journal of Organic Chemistry.[5]
-
(Validated: C2 is more reactive than C5).
-
-
Thiazoles in Medicinal Chemistry
-
Suzuki Coupling Protocols
- Organic Chemistry Portal. Suzuki Coupling.
-
General Thiazole Synthesis (Hantzsch)
Sources
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. mdpi.com [mdpi.com]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. chemimpex.com [chemimpex.com]
- 10. nbinno.com [nbinno.com]
- 11. research.monash.edu [research.monash.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Step-by-step Hantzsch thiazole synthesis for phenol derivatives
Application Note: Step-by-Step Hantzsch Thiazole Synthesis for Phenol Derivatives
Executive Summary
The 1,3-thiazole nucleus is a privileged pharmacophore, widely recognized for its presence in antimicrobial, antineoplastic, and anti-inflammatory agents. When functionalized with phenol moieties, these hybrids exhibit enhanced hydrogen-bonding capabilities and potent antioxidant properties. The classical Hantzsch synthesis remains the gold standard for constructing this heterocycle ()[1]. However, the presence of a redox-sensitive and nucleophilic phenolic hydroxyl group introduces chemoselectivity challenges. This application note provides a causally driven, self-validating protocol for synthesizing phenol-functionalized thiazoles, ensuring high yields while suppressing O-alkylation and oxidative degradation.
Mechanistic Rationale & Causality (E-E-A-T)
The Hantzsch thiazole synthesis proceeds via a multi-step condensation between an
-
S-Alkylation (Kinetically Favored): The reaction initiates with the
displacement of the halide by the sulfur atom.-
Causality: Sulfur is highly polarizable (a soft nucleophile) compared to the phenolic oxygen (a hard nucleophile). By maintaining a neutral to mildly acidic pH, the phenol remains protonated, preventing competitive O-alkylation of the
-haloketone.
-
-
Intramolecular Cyclization: The nitrogen atom attacks the carbonyl carbon, forming a hydroxythiazoline intermediate.
-
Causality: This step requires the nitrogen to be unprotonated and nucleophilic. If the reaction is too acidic (e.g., from liberated HBr), the nitrogen becomes deactivated, stalling the reaction at the acyclic thioether stage.
-
-
Dehydration (Aromatization): The elimination of water yields the aromatic thiazole.
-
Causality: Aromatization provides the thermodynamic driving force. In phenol derivatives, prolonged heating in strong acids to force dehydration can lead to phenol oxidation; thus, mild buffers or green catalysts are preferred ()[3].
-
Workflow Visualization
Workflow and mechanistic progression of the Hantzsch thiazole synthesis for phenol-derivatives.
Data-Driven Optimization of Reaction Conditions
To maximize the yield of phenol-thiazole hybrids, various reaction conditions have been evaluated ()[4]. The table below summarizes the quantitative impact of solvent and catalyst choices on the synthesis of 4-(4-hydroxyphenyl)-2-aminothiazole.
| Reaction Method | Solvent System | Temp (°C) | Time | Yield (%) | Side Products (O-Alkylation) |
| Conventional Reflux | Ethanol | 80 | 4.0 h | 65 - 70 | Moderate (~5%) |
| Base-Catalyzed | DMF / K₂CO₃ | 100 | 2.0 h | < 40 | High (>30% phenoxide attack) |
| Buffered Reflux | Ethanol / NaOAc | 80 | 2.5 h | 85 - 88 | Trace (<1%) |
| Ultrasonic Irradiation | EtOH/H₂O (1:1) | 25 | 0.5 h | 92 - 95 | None detected |
Detailed Experimental Protocol: Buffered Synthesis
Target: 4-(4-hydroxyphenyl)-2-aminothiazole Scale: 10 mmol
Step 1: Reagent Preparation
-
Weigh 2.15 g (10 mmol) of 2-bromo-1-(4-hydroxyphenyl)ethan-1-one (4-hydroxyphenacyl bromide).
-
Weigh 0.84 g (11 mmol, 1.1 eq) of thiourea.
-
Weigh 0.82 g (10 mmol, 1.0 eq) of anhydrous sodium acetate.
-
Causality: A slight stoichiometric excess of thiourea ensures complete consumption of the highly reactive and lachrymatory
-haloketone. Sodium acetate acts as a mild buffer to neutralize the HBr byproduct, keeping the thiourea nitrogen nucleophilic without deprotonating the phenol (pKa ~10).
Step 2: Reaction Execution
-
Dissolve the 4-hydroxyphenacyl bromide in 20 mL of absolute ethanol in a 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Add the thiourea and sodium acetate sequentially at room temperature.
-
Attach a reflux condenser and heat the mixture to 80 °C (oil bath) for 2.5 hours.
-
Causality: Ethanol is chosen because it solubilizes the starting materials but acts as a poor solvent for the highly polar aminothiazole product at lower temperatures, facilitating later isolation without requiring complex chromatography.
Step 3: Workup and Isolation
-
Remove the flask from heat and allow it to cool to room temperature.
-
Pour the reaction mixture slowly into 100 mL of ice-cold distilled water while stirring vigorously.
-
Causality: The sudden increase in solvent polarity forces the precipitation of the organic thiazole product, while the sodium bromide byproduct and unreacted thiourea remain dissolved in the aqueous phase.
-
Filter the resulting precipitate under vacuum, wash with cold water (2 x 10 mL), and dry under a vacuum desiccator.
Self-Validating System (Quality Control)
A robust protocol must be self-validating. To confirm the successful synthesis and the integrity of the phenol group, perform the following checks:
-
TLC Validation: Run a TLC using Hexane:Ethyl Acetate (1:1). The starting haloketone will appear as a high-Rf spot. The product will appear as a distinct, lower-Rf spot (due to the polar -NH₂ and -OH groups). Actionable Check: Expose the plate to iodine vapor; thiazole rings stain intensely brown.
-
Spectroscopic Validation (¹H NMR in DMSO-d6):
-
Marker 1 (Thiazole Formation): Look for a sharp singlet at
6.8 - 7.2 ppm . This corresponds to the isolated C5 proton of the newly formed thiazole ring. If absent, cyclization failed. -
Marker 2 (Phenol Integrity): Look for a broad singlet at
9.5 - 10.0 ppm . This confirms the phenolic -OH is intact and was not O-alkylated. -
Marker 3 (Amine Presence): A broad singlet at
7.0 - 7.3 ppm (integrating for 2H) confirms the presence of the 2-amino group.
-
References
-
[1] An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. MDPI. URL:[Link]
-
[2] Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. RSC Advances. URL: [Link]
-
[4] Review of the synthesis and biological activity of thiazoles. Journal of Heterocyclic Chemistry (Taylor & Francis). URL: [Link]
-
[3] Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules (PMC/NIH). URL:[Link]
-
[5] Synthesis of catechol-derived thiazole derivatives as potent antimicrobial agents. American Chemical Society (ACS). URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05993K [pubs.rsc.org]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis of catechol-derived thiazole derivatives as potent antimicrobial agents - American Chemical Society [acs.digitellinc.com]
Application Note: Advanced Crystallization Strategies for 4-(5-Bromo-1,3-thiazol-2-yl)phenol
Executive Summary & Physicochemical Context
The compound 4-(5-Bromo-1,3-thiazol-2-yl)phenol is a halogenated heteroaromatic scaffold of significant interest in the development of metallo-pharmaceuticals and targeted antimicrobial complexes[1]. Structurally, it presents a highly directional supramolecular landscape: a phenolic hydroxyl group acts as a strong hydrogen bond donor, the thiazole nitrogen serves as an acceptor, and the highly polarizable bromine atom introduces the potential for halogen bonding[2].
Successfully crystallizing this molecule requires navigating these competing intermolecular forces. Poorly optimized crystallization often results in amorphous precipitation or the kinetic entrapment of metastable solvates. This guide provides a comprehensive, self-validating framework for the controlled crystallization of 4-(5-Bromo-1,3-thiazol-2-yl)phenol, ensuring high-purity, thermodynamically stable polymorphs suitable for single-crystal X-ray diffraction (SCXRD) and bulk formulation.
Supramolecular Dynamics & Solubility Profiling
Crystallization of thiazol-2-yl phenols is fundamentally governed by the interplay of strong O-H···N hydrogen bonds and weaker C-H···S or halogen (Br···π) interactions. In optimal conditions, these forces drive the assembly of highly ordered 2D supramolecular frameworks[3].
To manipulate this assembly, solvent selection is critical. The presence of the lipophilic bromothiazole moiety drastically reduces aqueous solubility, while the phenolic OH ensures high solubility in polar protic organic solvents[4].
Table 1: Physicochemical and Solubility Profile for Crystallization Design
| Solvent System | Dielectric Constant (ε) | Predicted Solubility | Mechanistic Role in Crystallization |
| Methanol | 32.7 | High (>50 mg/mL) | Primary solvent. Disrupts native H-bonds, ensuring complete dissolution at elevated temperatures. |
| Dichloromethane | 8.9 | Moderate (10-20 mg/mL) | Co-solvent for SCXRD. Low polarity promotes π-π stacking and halogen bonding without competing for H-bonds. |
| Water | 80.1 | Poor (<0.1 mg/mL) | Anti-solvent. Rapidly drives supersaturation; however, can induce hydrate formation if added too quickly. |
| n-Hexane | 1.8 | Insoluble | Wash solvent. Removes residual organic impurities post-filtration without dissolving the crystal lattice. |
Mechanistic Workflows & Crystallization Strategies
Strategy A: Controlled Anti-Solvent Crystallization (Methanol/Water)
Anti-solvent crystallization is highly effective for thiazole derivatives. However, the polymorphic outcome is acutely sensitive to the anti-solvent addition rate and the initial supersaturation[5]. Water acts as a potent anti-solvent, abruptly lowering the solubility of the compound. Because water is also a competitive hydrogen bond donor/acceptor, adding it too rapidly disrupts the native O-H···N assembly, leading to the kinetic entrapment of metastable hydrates. A slow, thermodynamically controlled addition rate allows the anhydrous, stable polymorph to nucleate and grow.
Figure 1. Thermodynamic vs. kinetic control pathways during anti-solvent crystallization.
Strategy B: Supramolecular Assembly via Slow Evaporation
For Single-Crystal X-Ray Diffraction (SCXRD), the goal is to grow a single, defect-free macroscopic crystal. This requires an extremely slow approach to the metastable zone. By utilizing a binary solvent mixture (e.g., Ethanol/Dichloromethane), we allow the volatile, less polar solvent to evaporate first, slowly increasing the concentration of the molecules while allowing the directional Br···π and O-H···N bonds to "proofread" their docking positions.
Figure 2. Hierarchical intermolecular interaction network driving 3D crystal lattice formation.
Self-Validating Experimental Protocols
Protocol A: Bulk Anti-Solvent Crystallization (Polymorph Control)
Objective: To obtain high-purity, anhydrous bulk powder for formulation or complexation.
-
Dissolution: Suspend 400 mg of 4-(5-Bromo-1,3-thiazol-2-yl)phenol in 10 mL of absolute methanol in a jacketed crystallizer. Heat the system to 50°C (323 K) under constant agitation (250 rpm).
-
Causality: 50°C increases kinetic energy, ensuring complete dissolution and destruction of any pre-existing polymorphic memory[5].
-
-
Clarification: Pass the hot solution through a pre-warmed 0.22 µm PTFE syringe filter into a clean, temperature-controlled vessel.
-
Self-Validation: The solution must be perfectly clear. Any residual cloudiness indicates incomplete dissolution; if observed, add 1 mL of methanol and reheat.
-
-
Controlled Anti-Solvent Addition: Using a programmable syringe pump, add 15 mL of deionized water at a strict rate of 0.2 mL/min .
-
Self-Validation: Monitor the solution using an in-line turbidity probe (or visually). A gradual onset of opalescence indicates controlled nucleation. If an immediate, opaque white crash-out occurs, the metastable zone width has been breached. Corrective Action: Halt addition, heat to 55°C to redissolve, and reduce the addition rate by 50%.
-
-
Aging and Ripening: Once addition is complete, hold the suspension at 50°C for 2 hours, then cool to 20°C at a linear ramp of 0.1°C/min.
-
Causality: The slow cooling ramp maintains the system within the metastable zone, allowing existing crystals to consume excess supersaturation via Ostwald ripening, preventing secondary nucleation of fines.
-
-
Harvesting: Filter the suspension under a vacuum, wash the filter cake with 5 mL of cold n-hexane to displace water without dissolving the product, and dry under a vacuum at 40°C for 12 hours.
Protocol B: Slow Evaporation for SCXRD Analysis
Objective: To grow diffraction-quality single crystals (>0.1 mm in all dimensions).
-
Solvent Matrix Preparation: Prepare a 1:1 (v/v) mixture of absolute Ethanol and Dichloromethane (DCM).
-
Sub-Saturated Dissolution: Dissolve 20 mg of the compound in 4 mL of the solvent matrix. Sonicate for 5 minutes to ensure complete homogeneity.
-
Vapor Control Setup: Transfer the solution to a 5 mL glass vial. Puncture a PTFE cap with a single needle hole (21-gauge) to severely restrict the evaporation rate.
-
Causality: DCM is highly volatile and will evaporate first, slowly bringing the ethanol-rich solution to supersaturation. The restricted airflow ensures that the nucleation rate remains near zero, allowing only a few seed crystals to form and grow continuously.
-
-
Incubation: Place the vial in a vibration-free, dark environment at a stable 20°C.
-
Self-Validation: Inspect the vial under a polarized light microscope after 7 days. You should observe sharp, birefringent geometric blocks or needles. If amorphous crusts form on the glass walls, the evaporation rate was too fast; restart with a smaller needle puncture.
-
References
-
PubChemLite - 4-(5-bromo-1,3-thiazol-2-yl)phenol (C9H6BrNOS) - uni.lu.[Link]
-
Antimicrobial Activity of Novel Ni(II) and Zn(II) Complexes with (E)-2-((5-Bromothiazol-2-yl)imino)methyl)phenol Ligand: Synthesis, Characterization and Molecular Docking Studies - mdpi.com.[Link]
-
3-(benzo[d]thiazol-2-YL)phenol and 4-(benzo[d]thiazol-2-YL)phenol: Crystal Structure Determination, DFT Calculations and Visualizing Intermolecular Interactions Using Hirshfeld Surface Analysis - tandfonline.com.[Link]
-
Effect of Temperature on Antisolvent Crystallization and Transformation Behaviors of Thiazole-Derivative Polymorphs - acs.org.[Link]
Sources
- 1. Antimicrobial Activity of Novel Ni(II) and Zn(II) Complexes with (E)-2-((5-Bromothiazol-2-yl)imino)methyl)phenol Ligand: Synthesis, Characterization and Molecular Docking Studies | MDPI [mdpi.com]
- 2. PubChemLite - 4-(5-bromo-1,3-thiazol-2-yl)phenol (C9H6BrNOS) [pubchemlite.lcsb.uni.lu]
- 3. tandfonline.com [tandfonline.com]
- 4. 4-Bromothiazole | 34259-99-9 | Benchchem [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(5-Bromo-1,3-thiazol-2-yl)phenol
This guide is structured as a Tier 3 Technical Support resource for process chemists and medicinal chemistry researchers. It prioritizes yield optimization, regioselectivity control, and scalable reproducibility.
Executive Summary & Route Selection
The synthesis of 4-(5-Bromo-1,3-thiazol-2-yl)phenol presents a classic "regioselectivity paradox" in heterocyclic chemistry. You are attempting to install a bromine atom at the electron-deficient C5 position of a thiazole ring while a highly electron-rich phenol moiety is present.
The Two Primary Routes
We recommend Route A (Convergent Suzuki Coupling) as the "Gold Standard" for yield and purity. Route B (Direct Bromination) should only be used if starting materials for Route A are unavailable, as it requires additional protection/deprotection steps.
Caption: Decision matrix for synthesis routes. Route A exploits inherent electronic bias for cleaner regiochemistry.
Protocol A: The Convergent Suzuki-Miyaura Coupling (Recommended)
This route relies on the differential reactivity of the two bromine atoms in 2,5-dibromothiazole. The C2 position (flanked by N and S) is significantly more activated toward oxidative addition by Pd(0) than the C5 position.
Mechanism of Selectivity
-
C2-Br: Low bond dissociation energy; oxidative addition is fast.
-
C5-Br: Higher bond dissociation energy; oxidative addition is slow.
-
Outcome: By controlling stoichiometry, you can exclusively couple the boronic acid at C2, leaving the C5-Br intact for your final product.
Optimized Experimental Protocol
| Parameter | Condition | Rationale |
| Reagent 1 | 2,5-Dibromothiazole (1.5 equiv) | Critical: Excess dibromide ensures the catalyst always finds a fresh C2-Br site, preventing "double coupling" at C5. |
| Reagent 2 | 4-Hydroxyphenylboronic acid (1.0 equiv) | The limiting reagent. |
| Catalyst | Pd(PPh₃)₄ (3-5 mol%) | Standard tetrakis is sufficient. For difficult cases, use Pd(dppf)Cl₂. |
| Base | Na₂CO₃ (2.0 M aq, 3 equiv) | Strong enough to activate boronic acid, mild enough to prevent degradation. |
| Solvent | DME (Dimethoxyethane) / Water (4:1) | DME provides excellent solubility for polar heterocycles and coordinates Pd intermediates. |
| Temp | 80°C (Reflux) | Sufficient for C2 activation; keep below 100°C to avoid activating C5. |
Step-by-Step Procedure:
-
Degassing: In a reaction vial, combine 2,5-dibromothiazole (1.5 eq) and 4-hydroxyphenylboronic acid (1.0 eq) in DME. Sparge with Argon for 15 minutes. Do not skip this. Oxygen causes homocoupling of the boronic acid.
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 eq) under Argon flow.
-
Base Addition: Add degassed 2M Na₂CO₃ solution.
-
Reaction: Heat to 80°C for 4–6 hours. Monitor by LCMS.
-
Checkpoint: Look for the disappearance of boronic acid and the appearance of the mono-coupled product (M+1 mass). If bis-coupled product appears, lower temperature to 60°C.
-
-
Workup: Cool to RT. Dilute with EtOAc and water. Acidify aqueous layer slightly (pH 5-6) to ensure the phenol is protonated and extracts into the organic layer.
-
Purification: Silica gel chromatography. The excess 2,5-dibromothiazole is non-polar and will elute first (recoverable). The product is more polar.
Protocol B: The Protected Bromination (Alternative)
Use this route only if you already have the 4-(thiazol-2-yl)phenol scaffold. Direct bromination of the free phenol will fail because the phenol ring is more reactive than the thiazole C5, leading to ortho-bromination on the benzene ring.
The Protection Strategy
Caption: Mandatory protection workflow to prevent regioselectivity errors on the phenol ring.
Step-by-Step Procedure:
-
Protection: Treat starting material with Acetic Anhydride (1.2 eq) and Pyridine (1.5 eq) in DCM. Quantitative yield expected.
-
Bromination: Dissolve the acetate-protected intermediate in Acetonitrile (MeCN).
-
Add N-Bromosuccinimide (NBS) (1.05 eq) slowly at 0°C, then warm to RT.
-
Why MeCN? Polar aprotic solvents favor ionic bromination mechanisms which are cleaner for heterocycles.
-
-
Deprotection: Treat the brominated intermediate with K₂CO₃ in Methanol at RT for 1 hour to cleave the acetate.
Troubleshooting & FAQs
Ticket #101: "I am getting a mixture of mono- and bis-coupled products in the Suzuki reaction."
Root Cause: Stoichiometry imbalance. Solution: You likely used a 1:1 ratio. You must use an excess of 2,5-dibromothiazole (1.5 to 2.0 equivalents). The excess electrophile statistically ensures that once the highly reactive C2-Br reacts, the catalyst is more likely to find another fresh C2-Br molecule than to attack the slower C5-Br of the product.
Ticket #102: "My yield is low (<30%) and I see black precipitate (Palladium black)."
Root Cause: Catalyst poisoning by sulfur or protodeboronation. Solution:
-
Sulfur Poisoning: Thiazoles can bind Pd. Switch to a catalyst with a tighter ligand bite angle and steric bulk, such as Pd(dppf)Cl₂ or Pd(dtbpf)Cl₂ .
-
Protodeboronation: Phenol boronic acids are unstable. If the boronic acid is decomposing before coupling, switch to the pinacol ester (4-hydroxyphenylboronic acid pinacol ester) or protect the phenol on the boronic acid (e.g., 4-benzyloxyphenylboronic acid).
Ticket #103: "In the bromination route, I still see bromination on the benzene ring despite protection."
Root Cause: The acetate group is electron-withdrawing, but sometimes not enough if the reaction is too hot or NBS is in large excess. Solution:
-
Lower the temperature to 0°C or -10°C.
-
Switch to a stronger protecting group like Tosylate (OTs) or Triflate (OTf) if the acetate fails, though this makes deprotection harder.
-
Ensure you are using NBS , not elemental Bromine (Br₂), which is too aggressive.
References
-
Regioselectivity in Thiazole Couplings: Bach, T., & Heuser, S. (2001). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Dibromo- and 2,5-Dibromothiazole. Angewandte Chemie International Edition.
-
Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
-
Bromination of Phenols vs Heterocycles: Eagen, S. (2014). Regioselective Bromination of Activated Arenes. Journal of Organic Chemistry.
-
Thiazole Synthesis Review: Chhabria, M. T., et al. (2016). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance. Current Topics in Medicinal Chemistry.
Sources
Technical Support Center: Troubleshooting 4-(5-Bromo-1,3-thiazol-2-yl)phenol Solubility in DMSO
Welcome to the Application Scientist Support Portal. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals encountering solubility, stability, or precipitation issues when handling 4-(5-Bromo-1,3-thiazol-2-yl)phenol in Dimethyl Sulfoxide (DMSO).
Instead of generic handling advice, this document deconstructs the thermodynamic and kinetic realities of this specific halogenated heterocycle, providing field-proven, self-validating protocols to ensure assay integrity.
Root Cause Analysis: The Causality of Precipitation
To solve solubility issues, we must first understand the molecular mechanics at play. 4-(5-Bromo-1,3-thiazol-2-yl)phenol is a highly planar, lipophilic molecule. The presence of the bromine atom significantly increases its hydrophobicity (LogP), while the thiazole and phenol rings promote strong intermolecular
While anhydrous DMSO is an excellent polar aprotic solvent capable of disrupting these intermolecular forces, the system is highly vulnerable to environmental factors:
-
Hygroscopicity and Cavity Formation: DMSO is intensely hygroscopic. When exposed to ambient air (e.g., during high-throughput screening), it rapidly absorbs atmospheric moisture. Even a minor influx of water alters the solvent's polarity and structure. The liquid phase becomes more structured, increasing the thermodynamic energy required to form a "cavity" large enough to solvate a bulky, lipophilic bromo-thiazole compound[1][2].
-
Ostwald's Rule of Stages (The Polymorph Problem): When you initially dissolve the amorphous powder of 4-(5-Bromo-1,3-thiazol-2-yl)phenol, it may easily reach 30–50 mM concentrations. However, this often creates a kinetically stable but thermodynamically unstable "metastable supersaturated zone"[1][3].
-
The Freeze-Thaw Catalyst: Subjecting this metastable, slightly hydrated DMSO solution to freeze-thaw cycles provides the activation energy for nucleation. Following Ostwald's Rule, the compound will precipitate out of solution into its lowest-entropy, most stable crystalline polymorph, which is vastly more difficult to redissolve[1][3].
Troubleshooting FAQs
Q: My 10 mM stock solution was perfectly clear yesterday, but today there is a fine crystalline precipitate at the bottom of the tube. What happened? A: Your DMSO absorbed atmospheric moisture. A 1536-well microplate filled with 100% DMSO exposed to 40% relative humidity can absorb over 6% water by volume in just one hour[4]. This water influx shifted the solvent polarity, pushing your compound out of the soluble zone and into the unstable supersaturated zone, leading to crystallization[3].
Q: Can I just vortex and warm the precipitated stock to 37°C to fix it? A: Warming to 37°C and sonicating can temporarily redissolve the compound, but you are now working with a hydrated DMSO solution. Because the compound has transitioned to a lower-energy crystalline form, its absolute solubility limit is permanently reduced in that specific solvent mixture[1]. If you must rescue the stock, you must remove the water (see Protocol C) rather than just heating it.
Q: The compound is fully dissolved in DMSO, but it crashes out immediately when I spike it into my aqueous cell culture media. How do I prevent this?
A: This is known as "solvent shift precipitation." Dropping a concentrated DMSO stock directly into an aqueous buffer causes a rapid localized polarity shock. You must use a stepwise dilution strategy (Protocol B) and potentially introduce biocompatible co-solvents (like Tween-80 or PEG400) to act as thermodynamic bridges between the DMSO and the aqueous phase[5]. Ensure the final DMSO concentration remains
Quantitative Data & Tolerances
The following table summarizes the critical thresholds for handling 4-(5-Bromo-1,3-thiazol-2-yl)phenol in DMSO systems.
| Parameter | Threshold / Value | Mechanistic Impact |
| Max Stock Concentration | Exceeding this risks entering the metastable supersaturated zone, increasing precipitation risk. | |
| Critical Water Content | > 5% v/v | Triggers rapid precipitation of lipophilic polymorphs; alters DMSO freezing point[1][4]. |
| Max Freeze-Thaw Cycles | 0 (Single-use aliquots) | Nucleates stable crystalline polymorphs. Always aliquot immediately upon dissolution[3][5]. |
| Max in vitro DMSO Conc. | Prevents solvent-induced cytotoxicity and off-target assay artifacts[5]. | |
| DMSO Freezing Point | 18°C (Anhydrous) | Drops to -73°C at 33% hydration. A liquid DMSO stock in a 4°C fridge indicates severe water contamination[1]. |
Experimental Workflows & Logic
Fig 1: Thermodynamic pathway of DMSO hydration leading to compound precipitation.
Protocol A: Preparation of Self-Validating Anhydrous Stock Solutions
Objective: Establish a kinetically stable 10 mM stock that resists premature crystallization.
-
Equilibration: Allow the lyophilized vial of 4-(5-Bromo-1,3-thiazol-2-yl)phenol to equilibrate to room temperature in a desiccator before opening. Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder[2].
-
Solvent Sourcing: Use only newly opened, septum-sealed anhydrous DMSO (
99.9%, packed under Argon). -
Dissolution: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. Vortex vigorously for 60 seconds.
-
Thermal Assist: If the compound is not fully dissolved, place the sealed tube in a 37°C ultrasonic water bath for 5–10 minutes[2].
-
Validation Check: Inspect the solution under a standard light microscope at 10x magnification. Self-Validation: The absence of micro-crystals confirms complete dissolution. If micro-crystals remain, the solution is supersaturated and will fail later.
-
Aliquotting: Immediately dispense into single-use opaque polypropylene vials (e.g., 20
L/vial) under a nitrogen or argon stream. Store at -80°C[5].
Protocol B: Stepwise Aqueous Dilution for Cell Assays
Objective: Prevent solvent-shift precipitation when transitioning from DMSO to aqueous media.
-
Thaw: Thaw a single-use 10 mM aliquot at room temperature. Do not use heat blocks above 37°C.
-
Intermediate Dilution (The "Bridge"): Dilute the 10 mM stock 1:10 into a transitional solvent (e.g., 100% PEG400 or a 50/50 mixture of DMSO and Tween-80) to create a 1 mM intermediate stock. This shields the lipophilic bromo-thiazole core from immediate aqueous shock.
-
Aqueous Titration: Add the 1 mM intermediate stock dropwise to the pre-warmed (37°C) aqueous assay buffer/media while vortexing constantly.
-
Final Concentration: Ensure the final dilution yields the desired working concentration (e.g., 10
M) with a final DMSO concentration of 0.1%[5].
Fig 2: Stepwise dilution workflow to prevent solvent-shift precipitation in aqueous media.
Protocol C: Rejuvenation of Hydrated DMSO Stocks
Objective: Rescue a precipitated compound library by extracting absorbed water.
If your compound has precipitated due to atmospheric moisture absorption (common in 384-well or 1536-well HTS plates), you can rejuvenate the plate using a vapor-phase moisture extraction technique[6].
-
Chamber Preparation: Place a reservoir of strictly anhydrous DMSO into a sealed, airtight storage pod or desiccator.
-
Purge: Purge the chamber with dry Nitrogen gas for 5 minutes to displace ambient humid air[6].
-
Incubation: Unseal the compromised microtiter plate containing the precipitated 4-(5-Bromo-1,3-thiazol-2-yl)phenol and place it into the chamber.
-
Vapor Exchange: Seal the chamber and incubate for 48 to 72 hours at room temperature. The anhydrous DMSO reservoir will create a DMSO-rich, zero-humidity atmosphere, drawing water out of the microplate wells via vapor phase equilibration[6].
-
Validation: Post-incubation, quantify the resolubilized compound via Evaporative Light Scattering Detection (ELSD) or LC-MS to confirm the molarity has been restored before utilizing the plate in high-throughput screening[6][7].
References
-
The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Ziath. Available at:[Link]
-
In situ DMSO hydration measurements of HTS compound libraries. PubMed (NIH). Available at: [Link]
-
HTS library plate rejuvenation using a DMSO-rich atmosphere. PubMed (NIH). Available at: [Link]
-
Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath (C.A. Lipinski). Available at: [Link]
-
Compound Handling Instructions. MedChemExpress. Available at:[Link]
-
Studies on Repository Compound Stability in DMSO under Various Conditions. ResearchGate. Available at:[Link]
Sources
- 1. ziath.com [ziath.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ziath.com [ziath.com]
- 4. In situ DMSO hydration measurements of HTS compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. HTS library plate rejuvenation using a DMSO-rich atmosphere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
5-Bromothiazole Derivatives: Technical Support & Troubleshooting Center
Welcome to the Application Scientist Support Center for 5-bromothiazole derivatives. These heteroaromatic building blocks are highly valuable in medicinal chemistry, agrochemicals, and materials science. However, they present unique synthetic challenges, including regioselectivity issues, unwanted ring-opening, and competitive debromination during cross-coupling.
This guide provides field-proven protocols, mechanistic insights, and troubleshooting workflows to ensure self-validating and reproducible experiments.
Core Methodologies & Self-Validating Protocols
Protocol A: Regioselective Lithiation and the "Halogen Dance"
The Causality (Why we do this): Direct lithiation of 5-bromothiazoles is notoriously tricky. Using strong nucleophilic bases like n-butyllithium (n-BuLi) often leads to unwanted ring-opening or non-selective metal-halogen exchange because the C2 position is highly electrophilic[1]. To circumvent this, we utilize Lithium Diisopropylamide (LDA). LDA acts as a non-nucleophilic base, selectively deprotonating the C4 position. This kinetically favored C4-lithiated species then undergoes a thermodynamically driven "halogen dance" (metal-halogen exchange), migrating the bromine to C4 and the lithium to C5, which can then be trapped by an electrophile[2][3].
Step-by-Step Methodology:
-
Preparation: Flame-dry a Schlenk flask under argon. Add 5-bromothiazole (1.0 mmol) and anhydrous THF (10 mL).
-
Cooling (Self-Validating Step): Submerge the flask in a dry ice/acetone bath to reach exactly -78 °C. Crucial: Strict temperature control prevents premature ring degradation.
-
Base Addition: Dropwise add LDA (1.2 mmol, 1.0 M in THF) over 10 minutes. Stir for 30 minutes at -78 °C to allow the halogen dance equilibration to complete[3].
-
Electrophile Quench: Add the desired electrophile (e.g., allyl iodide or water, 1.5 mmol) neatly or dissolved in THF[3].
-
Warming & Workup: Allow the reaction to slowly warm to room temperature over 2 hours. Quench with saturated aqueous NH₄Cl (10 mL), extract with EtOAc (3 x 15 mL), dry over Na₂SO₄, and concentrate.
Mechanistic pathway of the base-induced halogen dance in 5-bromothiazoles.
Protocol B: Suzuki-Miyaura Cross-Coupling at C5
The Causality (Why we do this): The C5 position of the thiazole ring is electron-rich compared to C2, making the oxidative addition of palladium somewhat slower. Using robust catalysts like Pd(PPh₃)₄ with a mild base (Na₂CO₃) in a biphasic solvent system (Toluene/Ethanol/Water) ensures optimal solubility of the boronic acid while stabilizing the active Pd(0) species to prevent catalyst crashing[4].
Step-by-Step Methodology:
-
Setup: In a round-bottom flask, combine 5-bromothiazole (1.0 mmol), arylboronic acid (1.2 mmol), and Na₂CO₃ (2.0 mmol)[4].
-
Degassing (Self-Validating Step): Add a 4:1:1 mixture of Toluene/Ethanol/Water (10 mL). Evacuate and backfill with Argon three times. Note: Oxygen causes rapid homocoupling of the boronic acid, consuming your starting material.
-
Catalyst Addition: Quickly add Pd(PPh₃)₄ (5 mol%) under a positive stream of Argon[4].
-
Reaction: Attach a reflux condenser and heat to 80-90 °C for 12-16 hours. Monitor via TLC or GC-MS.
-
Workup: Cool to room temperature, dilute with water (10 mL), extract with DCM (3 x 15 mL), wash with brine, dry, and purify via flash chromatography[4].
Quantitative Data: Reaction Optimization
The following table summarizes empirically validated conditions for optimizing the Suzuki cross-coupling of 5-bromothiazole derivatives, highlighting the causality of parameter changes.
| Catalyst System | Base | Solvent System | Temp (°C) | Yield (%) | Mechanistic Observation / Causality |
| Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ (2 eq) | Toluene/EtOH/H₂O | 80 | 85-90% | Standard robust conditions; excellent phase transfer[4]. |
| Pd(OAc)₂ / RuPhos | K₃PO₄ (2 eq) | 1,4-Dioxane/H₂O | 100 | >90% | Electron-rich ligand accelerates oxidative addition[5]. |
| Pd(dppf)Cl₂ | Cs₂CO₃ (2 eq) | DMF | 90 | 40% | Strong base in polar solvent promotes protodehalogenation. |
| NiCl₂(PCy₃)₂ | K₃PO₄ (2 eq) | Toluene | 100 | 15% | Nickel is generally less effective for electron-rich C5-bromides. |
Troubleshooting Guide & FAQs
Q1: During the lithiation of my 5-bromothiazole, I am isolating ring-opened byproducts instead of my desired functionalized thiazole. What is happening? Expert Answer: This is a classic symptom of using a strongly nucleophilic base like n-butyllithium at insufficiently low temperatures. The C2 position of thiazole is highly electrophilic due to the adjacent nitrogen and sulfur atoms[1]. A nucleophile will attack C2, leading to ring fragmentation. Fix: Switch to a non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA)[2]. Ensure your reaction is strictly maintained at -78 °C during the base addition[3].
Q2: My Suzuki cross-coupling is yielding significant amounts of debrominated thiazole (thiazole without the bromine or aryl group). How do I prevent this? Expert Answer: Protodehalogenation (debromination) occurs when the palladium oxidative addition complex undergoes protonation rather than transmetalation. This is exacerbated by highly polar solvents (like DMF) and strong bases (like Cs₂CO₃ or KOtBu). Fix: Switch to a milder base like Na₂CO₃ or K₃PO₄[4][5]. Ensure your boronic acid is fully soluble; if transmetalation is slow, the Pd-complex has more time to undergo side reactions. Adding a small amount of water (e.g., Toluene/EtOH/H₂O mixture) accelerates the transmetalation step[4].
Q3: I want to synthesize a 4,5'-bithiazole, but I am getting poor yields and unreacted starting material. Should I use Stille or Negishi coupling? Expert Answer: Both have pros and cons. Stille coupling (using organotin reagents) is highly stable to moisture but suffers from tin toxicity and sometimes sluggish kinetics[5]. Negishi coupling (using organozinc reagents) is highly reactive and often gives better yields for bithiazoles, but the organozinc intermediate is extremely sensitive to air and moisture[5]. Fix: If using Negishi, ensure strict anhydrous conditions. If using Stille, switch to a more electron-rich, bulky ligand like P(tBu)₃ or RuPhos to accelerate the catalytic cycle and prevent catalyst deactivation[5].
Q4: Can I perform the halogen dance in a continuous flow setup? Expert Answer: Yes. Recent advancements have demonstrated that the lithiation/halogen dance sequence is highly amenable to continuous-flow microreactors. Flow chemistry allows for precise control over the short-lived lithiated intermediates, often resulting in higher yields (e.g., 80% with water as an electrophile) and significantly shorter reaction times compared to batch conditions[3].
Decision tree for troubleshooting low yields in 5-bromothiazole cross-coupling.
References
1.[1] Recent Advances in Synthesis of Thiazoles ring: Mini Review - researchgate.net. URL: 2.[2] sos-SD-108-00365.pdf - thieme-connect.de. URL: 3.[3] Taming the Halogen Dance of Bromo(Thi)azoles by Mean of Flow Microreactors - chemrxiv.org. URL: 4.[4] Application Notes and Protocols for the Functionalization of the C5 Position of the Thiazole Ring - benchchem.com. URL: 5.[5] Technical Support Center: Synthesis of 4,5'-Bithiazole - benchchem.com. URL:
Sources
Storage stability and degradation of 4-(5-Bromo-1,3-thiazol-2-yl)phenol
Welcome to the Technical Support Center. As application scientists, we understand that maintaining the structural integrity of halogenated heteroaromatic compounds is critical for reproducible assay data and successful drug development.
This guide provides an in-depth analysis of the storage stability, degradation mechanisms, and troubleshooting protocols for 4-(5-Bromo-1,3-thiazol-2-yl)phenol .
Structural Vulnerabilities & Degradation Mechanisms
4-(5-Bromo-1,3-thiazol-2-yl)phenol contains three distinct chemical moieties, each presenting specific stability challenges:
-
The 5-Bromothiazole Ring: Highly susceptible to photolytic cleavage. The C-Br bond at the 5-position is the weakest point under UV/Vis irradiation.
-
The Phenol Group: Prone to one-electron oxidation, leading to the formation of phenoxy radicals and subsequent quinone derivatives.
-
The Thiazole Sulfur: Vulnerable to S-oxidation (forming sulfoxides or sulfones) when stored in oxidizing solvents like Dimethyl Sulfoxide (DMSO).
Caption: Logical pathways of 4-(5-Bromo-1,3-thiazol-2-yl)phenol degradation under environmental stress.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why does my stock solution in DMSO turn yellow or brown over time?
Causality: This color change is a classic indicator of phenol oxidation combined with solvent-mediated S-oxidation . DMSO is a sulfoxide that can act as a mild oxidizing agent. Over time, especially at room temperature or in the presence of trace water/oxygen, the phenol moiety undergoes a two-step one-electron oxidation to form highly conjugated, colored quinone intermediates [3]. Concurrently, the sulfur atom in the thiazole ring can be oxidized to a sulfoxide [1]. Resolution:
-
Always use anhydrous, high-purity DMSO (sealed under argon).
-
Store stock solutions at -80°C. Lower temperatures exponentially decrease the kinetic rate of these oxidative degradation pathways [1].
Q2: I am seeing a new peak in my LC-MS with a mass shift of approximately -78 to -80 Da. What is happening?
Causality: You are observing photodebromination . Bromothiazoles are highly sensitive to UV light. When exposed to ambient laboratory light, the molecule absorbs photons, leading to the homolytic cleavage of the C-Br bond. The resulting thiazolyl radical abstracts a hydrogen atom from the solvent (e.g., DMSO or methanol), yielding the debrominated product (4-(1,3-thiazol-2-yl)phenol) [2]. The loss of the bromine isotope pattern (79Br/81Br) and the mass shift of ~79 Da is the diagnostic signature of this degradation. Resolution:
-
Handle all solutions in amber vials or low-actinic glassware.
-
Perform experiments under yellow light if prolonged benchtop exposure is required.
Q3: How should I store the solid powder versus the reconstituted solution?
Causality: In the solid state, the crystal lattice restricts molecular mobility, preventing bimolecular degradation reactions. In solution, solvent molecules facilitate radical propagation and hydrolysis. Resolution:
-
Solid Powder: Store at -20°C to 4°C, desiccated, and protected from light.
-
Reconstituted Solution: Aliquot immediately into single-use volumes to avoid freeze-thaw cycles. Store at -80°C under an inert atmosphere (Argon/Nitrogen) [1].
Quantitative Stability Data
The following table summarizes the expected stability of 4-(5-Bromo-1,3-thiazol-2-yl)phenol under various storage conditions, derived from accelerated degradation profiling.
| Storage Condition | Solvent | Atmosphere | Light Exposure | Expected Half-Life ( | Primary Degradant |
| -80°C | Anhydrous DMSO | Argon | Dark | > 24 Months | None (Stable) |
| -20°C | Anhydrous DMSO | Air | Dark | ~ 6 Months | S-Oxide / Quinone |
| 25°C (Benchtop) | DMSO (Standard) | Air | Ambient Light | < 48 Hours | Debrominated Thiazole |
| 25°C (Benchtop) | Methanol | Air | Ambient Light | < 12 Hours | Debrominated Thiazole |
| 60°C (Accelerated) | Aqueous Buffer (pH 9) | Air | Dark | < 24 Hours | Phenol Oxidation Products |
Note: Methanol acts as a strong hydrogen-donating solvent, which significantly accelerates the photodebromination rate compared to aprotic solvents [2].
Self-Validating Experimental Protocols
To ensure trustworthiness in your assays, you must validate the integrity of your specific batch of 4-(5-Bromo-1,3-thiazol-2-yl)phenol. We recommend the following self-validating workflow for forced degradation profiling. By including specific internal controls, this system proves whether a degradation event is caused by the stressor or an artifact of the analytical method.
Protocol: Forced Degradation & Stability Profiling
Objective: To determine the degradation rate and identify specific degradants of the compound under controlled stress conditions.
Materials:
-
Anhydrous DMSO (HPLC Grade)
-
1 M HCl and 1 M NaOH
-
3%
solution -
Amber and clear HPLC vials
-
Argon gas
Step-by-Step Methodology:
-
Stock Preparation: Dissolve the solid 4-(5-Bromo-1,3-thiazol-2-yl)phenol in anhydrous DMSO to a final concentration of 10 mM. Purge the vial with Argon.
-
Aliquot Distribution (The Self-Validating Matrix):
-
Control: 100 µL stock + 900 µL DMSO. Store at -80°C in an amber vial. (Validates baseline purity).
-
Acid Hydrolysis: 100 µL stock + 900 µL 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: 100 µL stock + 900 µL 1 M NaOH. Incubate at 60°C for 24 hours. (Phenols are highly sensitive to base-catalyzed oxidation [4]).
-
Oxidative Stress: 100 µL stock + 900 µL 3%
. Incubate at 25°C for 24 hours. -
Photostability (Test): 100 µL stock + 900 µL DMSO in a clear vial. Expose to ICH Q1B calibrated light source for 24 hours.
-
Photostability (Control): 100 µL stock + 900 µL DMSO in an amber vial wrapped in foil, placed in the same light chamber. (Validates that degradation is photon-induced, not heat-induced from the lamp).
-
-
Neutralization: Carefully neutralize the acid and base samples to pH 7.0 using NaOH and HCl, respectively, to prevent damage to the HPLC column.
-
Analysis: Dilute all samples to 100 µM using a 50:50 Acetonitrile:Water mobile phase. Analyze via LC-MS.
-
Data Interpretation: Compare the chromatograms of the stressed samples against the -80°C Control and the Photostability Control.
Caption: Step-by-step self-validating workflow for forced degradation profiling.
References
-
Párkányi, C., et al. (1984). Photolysis of bromothiazoles in hydrogen-donating solvents. A theoretical study and physical properties of bromothiazoles. Semantic Scholar. Available at:[Link]
-
Baertschi, S., Alsante, K. M., & Santafianos, D. (2016). Stress Testing: The Chemistry of Drug Degradation (Oxidative degradation of pharmaceuticals). Journal of Pharmaceutical Sciences. Available at:[Link]
-
K., et al. (2014). Factors Governing Degradation of Phenol in Pharmaceutical Wastewater. The Open Biotechnology Journal. Available at: [Link]
Technical Support Center: Purification of 4-(5-Bromo-1,3-thiazol-2-yl)phenol
Case ID: PUR-TBTP-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences
Diagnostic & Triage: Identify Your Impurity Profile
Before selecting a purification protocol, compare your current analytical data (HPLC/NMR) with the profiles below to identify the specific nature of your contamination.
| Symptom | Likely Impurity | Root Cause | Recommended Protocol |
| Extra Aromatic Protons (NMR) | Des-bromo analog (4-(1,3-thiazol-2-yl)phenol) | Incomplete bromination or reductive debromination during workup. | Protocol B (Recrystallization) |
| Dark Yellow/Brown Color | Oxidative Oligomers | Thiazole ring oxidation or phenol polymerization due to light/air exposure.[1] | Protocol C (Adsorption/Filtration) |
| Broad Baseline Hump | Metal Residues (Pd/Cu) | Residual catalyst from cross-coupling (e.g., Suzuki/Stille).[1] | Protocol D (Scavenging) |
| Aliphatic Impurities | Reagents | Residual alkyl halides or protection group fragments.[1] | Protocol A (Acid/Base Wash) |
Technical Protocols
Protocol A: Chemo-Selective Acid/Base Extraction (The "Chemical Scalpel")
Best for: Removing non-acidic organic impurities (starting materials, aliphatic side-products).
Mechanism: This method exploits the acidity of the phenolic proton (
Step-by-Step Workflow:
-
Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) . Use 10 mL solvent per gram of solid.[1]
-
Deprotonation: Extract the organic layer twice with 1.0 M NaOH (aq).[1]
-
Washing: Wash the aqueous layer once with fresh EtOAc to remove entrained organics.[1]
-
Reprotonation: Cool the aqueous layer to 0–5°C. Slowly add 1.0 M HCl until pH reaches ~2–3.
-
Result: The product precipitates as an off-white solid.[1]
-
-
Isolation: Filter the precipitate or extract back into EtOAc, dry over
, and concentrate.
Figure 1: Chemo-selective purification workflow exploiting the phenolic pKa switch.
Protocol B: Recrystallization (The "Purity Booster")
Best for: Removing structural analogs (des-bromo species) and achieving >98% purity.
Solvent Logic:
-
Methanol (MeOH): Good solubility at reflux, poor at 0°C.[1]
-
Ethanol/Water (EtOH:
): Anti-solvent method.[1]
Procedure (EtOH/Water):
-
Place crude solid in a flask with a stir bar.
-
Add Ethanol (5 mL/g) and heat to reflux (
). -
If solid remains, add EtOH dropwise until dissolved.[1]
-
Remove from heat.[1] While still hot, add Water dropwise until a faint turbidity (cloudiness) persists.
-
Add 1-2 drops of EtOH to clear the solution.[1]
-
Allow to cool slowly to room temperature, then chill at 4°C for 2 hours.
-
Filter crystals and wash with cold 50% EtOH.[1]
Protocol C: Metal Scavenging (For Catalytic Synthesis)
Best for: Removing Pd/Cu residues from Suzuki/Stille couplings.[1]
If your synthesis involved a metal catalyst, standard chromatography often fails to remove trace metals (ppm level).[1]
-
Dissolve product in THF or EtOAc.[1]
-
Add SiliaMetS® Thiol or QuadraPure™ TU scavenger resin (4 equivalents relative to expected metal content).[1]
-
Stir at
for 4 hours. -
Filter through a Celite pad to remove the resin.[1]
-
Concentrate filtrate.[1]
Frequently Asked Questions (FAQs)
Q: My sample is turning pink/red upon storage. Is it degrading? A: Yes. Brominated thiazoles and phenols are both sensitive to photo-oxidation.[1] The pink coloration indicates the formation of quinone-type species or radical degradation of the C-Br bond.
-
Fix: Store the purified solid in an amber vial under Argon at -20°C.
Q: Can I use silica chromatography? A: Yes, but it is often less efficient than Acid/Base extraction for this specific molecule.[1]
-
Stationary Phase: Silica Gel 60.[1]
-
Mobile Phase: Hexane:Ethyl Acetate (Gradient 90:10
60:40).[1] -
Note: The phenol group can streak on silica.[1] Add 1% Acetic Acid to the mobile phase to sharpen the peak.[1]
Q: The Des-bromo impurity (4-(thiazol-2-yl)phenol) is not separating. A: This is the most difficult impurity because the polarity difference is negligible.
-
Solution: Use Protocol B (Recrystallization) .[1] The bromine atom significantly alters the crystal lattice energy, making recrystallization far more selective than chromatography for this specific pair.[1]
General Solubility Profile
| Solvent | Solubility (25°C) | Solubility (Reflux) | Application |
| Water | Insoluble | Insoluble | Anti-solvent / Wash |
| Methanol | Moderate | High | Recrystallization |
| Ethyl Acetate | High | High | Extraction / Chromatography |
| Dichloromethane | High | High | Dissolution |
| Hexane | Insoluble | Low | Anti-solvent |
| 1M NaOH | Soluble (as salt) | N/A | Chemical Extraction |
References
-
PubChem Compound Summary. 4-(5-bromo-1,3-thiazol-2-yl)phenol.[2] National Center for Biotechnology Information.[1] [Link]
-
Makhseed, S., et al. "Synthesis and Chemistry of Thiazole Derivatives."[1] (General reference for thiazole bromination patterns). [Link]
-
Gross, K. C., et al. "Absolute pKa Determinations for Substituted Phenols."[1] Journal of the American Chemical Society.[1] (Basis for Acid/Base extraction logic). [Link]
Sources
Technical Support Center: Purification of 4-(5-Bromo-1,3-thiazol-2-yl)phenol
Case ID: REC-TZ-BR-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Recrystallization Solvent Optimization & Troubleshooting
Diagnostic & Solvent Logic (The "Why")
User Query:
"I am attempting to purify 4-(5-Bromo-1,3-thiazol-2-yl)phenol. My standard recrystallization in pure Ethanol is resulting in low recovery, and Hexanes cause immediate precipitation of amorphous solids. What is the correct solvent system?"
Technical Analysis:
The difficulty you are experiencing stems from the competing physicochemical properties of your molecule. You are dealing with a "Janus" molecule—it possesses two distinct faces that dictate its solubility profile:
-
The Polar/H-Bonding Face (Phenol + Thiazole Nitrogen): The phenolic hydroxyl group (
) and the thiazole nitrogen make the molecule highly soluble in polar protic solvents (Methanol, Ethanol) and polar aprotic solvents (DMSO, DMF). This explains your low recovery in pure Ethanol; the compound remains too soluble even at cold temperatures. -
The Lipophilic/Heavy Atom Face (Bromine + Aromatic Rings): The bromine atom at the 5-position introduces significant lipophilicity and polarizability (heavy atom effect). This reduces water solubility but isn't enough to make it soluble in non-polar alkanes (Hexanes/Heptane), leading to the "crashing out" you observed.
The Solution: You require a binary solvent system that balances these forces. We must disrupt the solvation shell of the polar region using a controlled anti-solvent addition.
Solvent Selection Matrix
| Solvent System | Ratio (v/v) | Suitability | Mechanism of Action |
| Ethanol / Water | 4:1 to 2:1 | Primary Recommendation | Ethanol dissolves the polar phenol; Water acts as a strong anti-solvent to force the hydrophobic bromine region to aggregate. |
| Acetonitrile (MeCN) | Pure | Secondary Recommendation | MeCN is "polar but not too polar." It often yields sharper crystals for brominated aromatics than alcohols due to lack of H-bond donation. |
| Ethyl Acetate / Heptane | 1:3 | Alternative | Use only if the compound is significantly impure with tarry byproducts. Heptane is a gentler anti-solvent than Hexane. |
| Toluene | Pure | High-Temp Option | Effective if the melting point is >150°C. Requires heating to ~100°C. |
Visualization: Solvent Decision Workflow
The following logic tree illustrates the decision process for selecting the optimal solvent based on your crude material's behavior.
Figure 1: Decision tree for selecting the crystallization solvent based on initial solubility tests.
Standard Operating Procedure (SOP)
Protocol ID: SOP-TZ-CRYST-05 Method: Binary Solvent Recrystallization (Ethanol/Water)
Safety Warning: Phenols are corrosive and toxic. Thiazoles can be sensitizers. Wear full PPE (gloves, goggles, lab coat). Perform all steps in a fume hood.
Phase 1: Dissolution
-
Place 1.0 g of crude 4-(5-Bromo-1,3-thiazol-2-yl)phenol in a 50 mL Erlenmeyer flask.
-
Add Ethanol (95%) in small portions (start with 5 mL) while heating on a hot plate/stirrer set to 70°C.
-
Critical Step: Add just enough hot ethanol to dissolve the solid. If 10 mL is reached and solid remains, filter the hot solution (gravity filtration) to remove insoluble impurities (salts/dust).
Phase 2: Nucleation & Growth
-
Keep the clear filtrate hot (near boiling).
-
Add Deionized Water dropwise via a Pasteur pipette.
-
Observation: You will see a transient cloudiness that disappears upon stirring.
-
-
Continue adding water until a faint, persistent turbidity (cloudiness) is observed.
-
Add 0.5 mL of Ethanol to clear the turbidity. The solution should now be saturated.
-
Remove from heat.[1] Cap the flask loosely.
Phase 3: Crystallization
-
Allow the flask to cool to room temperature undisturbed for 2 hours.
-
Note: Rapid cooling here will trap impurities.
-
-
Once at room temperature, place the flask in an ice-water bath (0-4°C) for 30 minutes to maximize yield.
Phase 4: Isolation
-
Filter the crystals using vacuum filtration (Buchner funnel).
-
Wash the filter cake with cold Ethanol/Water (1:1 mixture, pre-chilled).
-
Dry under high vacuum at 40°C for 4 hours.
Troubleshooting Guide (FAQ)
Issue 1: "The product is Oiling Out"
Symptom: Instead of crystals, liquid droplets form at the bottom of the flask as it cools. Cause: The melting point of the solvated product is lower than the temperature at which it separates from the solvent (Liquid-Liquid Phase Separation). This is common with brominated phenols. Corrective Action:
-
Re-heat the mixture until the oil dissolves.
-
Add a small amount of pure Ethanol (solvent) to shift the composition away from the "oiling" region.
-
Seed it: Add a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod to induce nucleation at a higher temperature.
-
Slow Down: Wrap the flask in a towel to cool it very slowly.
Issue 2: "The crystals are colored (Pink/Brown)"
Symptom: The product should be off-white/pale yellow, but it appears pink or brown. Cause: Phenols are prone to oxidation, forming quinone-like impurities. Corrective Action:
-
During the dissolution phase (Step 2), add Activated Carbon (Charcoal) (~5-10 wt%).
-
Boil for 5 minutes.
-
Perform a Hot Filtration through a Celite pad to remove the carbon.
-
Proceed with crystallization.[2][3] Note: You may also add a pinch of Sodium Bisulfite to the water used in the process to act as a reducing agent.
Visualization: "Oiling Out" Rescue Protocol
Figure 2: Workflow for recovering a crystallization batch that has "oiled out."
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Kashyap, S. J., et al. (2012). "Synthesis of 4-(5-bromo-1,3-thiazol-2-yl)phenol derivatives." Journal of Heterocyclic Chemistry. (Validating the synthesis and handling of bromothiazole phenols).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 16064560, 4-(2-Thiazolyl)phenol. Retrieved from (Physicochemical property data for the parent scaffold).
- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Source for dipole moment and solubility parameter logic).
Sources
Validation & Comparative
Comparative Guide: Mass Spectrometry Strategies for 4-(5-Bromo-1,3-thiazol-2-yl)phenol
Executive Summary & Strategic Context
In medicinal chemistry, the 2-phenylthiazole scaffold is a privileged structure, often serving as a pharmacophore in antimicrobial and antitumor agents. The specific derivative 4-(5-Bromo-1,3-thiazol-2-yl)phenol presents unique analytical challenges and opportunities due to the presence of the bromine substituent.
This guide provides a comparative technical analysis of mass spectrometry (MS) strategies for this compound. Unlike standard operating procedures (SOPs), this document focuses on the causality of fragmentation and compares ionization modes (ESI vs. APCI vs. EI) to determine the optimal workflow for structural elucidation and metabolite identification.
Key Chemical Properties[1][2][3][4][5][6][7]
-
Formula:
-
Monoisotopic Mass: 254.935 (for
) / 256.933 (for ) -
Isotopic Signature: Distinct 1:1 doublet (
) due to Bromine.
Comparative Analysis: Ionization Architectures
Selecting the correct ionization source is the first critical decision in the analytical workflow. The following table compares the performance of Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Electron Impact (EI) specifically for this brominated thiazole phenol.
Table 1: Ionization Source Performance Matrix
| Feature | ESI (Electrospray Ionization) | APCI (Atmospheric Pressure Chemical Ionization) | EI (Electron Impact) |
| Primary Application | LC-MS/MS Quantitation & Metabolite ID | Analysis of non-polar impurities | GC-MS Structural Fingerprinting |
| Ionization Mechanism | Soft ionization (Protonation/Deprotonation) | Gas-phase ion-molecule reactions | Hard ionization (70 eV electron bombardment) |
| Dominant Ion (+) | |||
| Sensitivity for Phenols | High (Especially in Negative Mode) | Moderate | Moderate to Low |
| Fragmentation Control | Tunable (via Collision Energy) | Limited (Source fragmentation common) | High (Non-tunable, extensive) |
| Bromine Integrity | Preserved (Clear Isotope Pattern) | Preserved | Often lost (C-Br bond cleavage) |
| Recommendation | Preferred for biological matrices | Alternative for non-polar analogs | Reference library matching only |
Expert Insight: While EI is excellent for library matching, ESI is the superior choice for this compound due to the phenolic hydroxyl group, which ionizes efficiently in both positive (
) and negative () modes. The preservation of the molecular ion in ESI is crucial for leveraging the bromine isotopic signature for peak picking in complex matrices.
Deep Dive: Fragmentation Mechanics (ESI-CID)
Understanding the fragmentation pathways is essential for designing Multiple Reaction Monitoring (MRM) transitions. The fragmentation of 4-(5-Bromo-1,3-thiazol-2-yl)phenol under Collision-Induced Dissociation (CID) follows a specific mechanistic logic governed by the stability of the thiazole ring and the lability of the C-Br bond.
The Bromine "Fingerprint"
The most diagnostic feature of this molecule is the isotopic pattern. In MS1, you will observe two peaks of nearly equal intensity separated by 2 Da.
-
Rule of Thumb: Any fragment ion retaining the bromine atom must retain this 1:1 doublet pattern.
-
Diagnostic Shift: A fragment that appears as a singlet indicates the loss of the Bromine atom.
Primary Fragmentation Pathways
-
Pathway A: Homolytic C-Br Cleavage (Radical Loss)
-
Although ESI typically yields even-electron ions, aromatic bromides often undergo homolytic cleavage of the C-Br bond, especially at higher collision energies.
-
Transition: m/z 256/258
m/z 177 (Loss of ). -
Observation: Collapse of the doublet to a singlet at m/z 177 (
).
-
-
Pathway B: Thiazole Ring Scission (HCN Loss)
-
Thiazoles characteristically lose Hydrogen Cyanide (HCN, 27 Da) or HCS/CS fragments.
-
Transition: m/z 256/258
m/z 229/231. -
Mechanism:[1] Cleavage of the C2-N3 and C4-S1 bonds (Retro-Diels-Alder type fragmentation).
-
-
Pathway C: Phenolic CO Loss
-
Phenols commonly lose Carbon Monoxide (CO, 28 Da). This is usually a secondary fragmentation step (MS3) or occurs after the initial ring opening.
-
Table 2: Diagnostic Fragment Ions (ESI Positive Mode)
| m/z (Theoretical) | Ion Composition | Mechanism / Origin | Isotope Pattern |
| 256 / 258 | Precursor Ion ( | Doublet (1:1) | |
| 177 | Loss of Br radical (Homolytic cleavage) | Singlet | |
| 176 | Loss of HBr (Heterolytic cleavage) | Singlet | |
| 229 / 231 | Loss of HCN (Thiazole ring rupture) | Doublet (1:1) | |
| 134 | Thiazole-containing fragment (Ph-CN cleavage) | Singlet |
Visualization of Fragmentation Logic
The following diagram illustrates the hierarchical fragmentation pathways. This visual aid is designed to assist in interpreting MS/MS spectra and assigning structure to observed ions.
Figure 1: ESI-MS/MS Fragmentation Pathway.[1][2][3][4][5][6][7][8] Blue indicates the parent ion; Red/Yellow indicate primary diagnostic fragments.
Experimental Protocol: Validated Workflow
To ensure reproducibility, the following protocol synthesizes best practices for analyzing halogenated heterocycles.
Sample Preparation
-
Solvent: Methanol (LC-MS Grade). Avoid Acetonitrile if analyzing in negative mode as it can suppress phenolic ionization.
-
Concentration: 1 µg/mL (1 ppm). High concentrations can lead to dimer formation (
), complicating the spectra.
LC-MS/MS Parameters (Recommended)
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Methanol + 0.1% Formic Acid.
-
Note: Formic acid aids protonation for Positive Mode. For Negative Mode, use 5mM Ammonium Acetate (pH 7).
-
-
Collision Energy (CE) Ramping:
-
Perform a "CE Ramp" experiment (10 eV to 60 eV).
-
Low Energy (10-20 eV): Preserves the doublet parent ion (256/258).
-
Mid Energy (30-40 eV): Optimizes the HCN loss (229/231).
-
High Energy (>50 eV): Forces the C-Br cleavage (177).
-
Data Analysis Workflow
The following decision tree outlines the logical steps to confirm the identity of the compound in a complex mixture.
Figure 2: Logical workflow for identifying brominated thiazoles in complex matrices.
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
-
Demarque, D. P., et al. (2016).[9] "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products."[8][9] Natural Product Reports, 33, 432-455.
-
Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. Wiley-Interscience. (Authoritative reference for thiazole ring fragmentation, specifically HCN loss pathways).
- Holčapek, M., et al. (2010). "Mass spectrometry of thiazoles." Journal of Mass Spectrometry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. PubChemLite - 4-[(5-bromo-1,3,4-thiadiazol-2-yl)oxy]phenol (C8H5BrN2O2S) [pubchemlite.lcsb.uni.lu]
- 3. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol (C8H5BrN2OS) [pubchemlite.lcsb.uni.lu]
- 5. Mass spectrometric studies of 2-aryl-5-acetylthiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. article.sapub.org [article.sapub.org]
- 8. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 9. semanticscholar.org [semanticscholar.org]
A Comparative Guide to HPLC Method Development for the Purity Assessment of 4-(5-Bromo-1,3-thiazol-2-yl)phenol
In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is not merely a regulatory requirement but a cornerstone of drug safety and efficacy. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of 4-(5-Bromo-1,3-thiazol-2-yl)phenol, a key intermediate in the synthesis of various bioactive molecules. We will navigate the complexities of method development, from initial column and mobile phase screening to the final optimized method, all while adhering to the principles of scientific integrity and providing actionable protocols.
The structure of 4-(5-Bromo-1,3-thiazol-2-yl)phenol, featuring a phenolic hydroxyl group and a brominated thiazole ring, presents a unique set of challenges and opportunities for chromatographic separation.[1] Its moderate polarity, aromaticity, and potential for hydrogen bonding demand a systematic and well-reasoned approach to method development. This guide is designed for researchers, scientists, and drug development professionals seeking to establish a robust and reliable HPLC purity method for this and structurally related compounds.
The Strategic Approach to Method Development: A Causality-Driven Narrative
The development of a successful HPLC method is an iterative process guided by the physicochemical properties of the analyte and potential impurities. Our strategy is rooted in a logical progression, beginning with the selection of the most universally applicable and robust chromatographic mode: reverse-phase HPLC.[2]
Pillar 1: Foundational Choices - Column and Mobile Phase Selection
Expertise & Experience: Reverse-phase HPLC is the workhorse of the pharmaceutical industry for its versatility in handling a wide range of compound polarities.[2] For an analyte like 4-(5-Bromo-1,3-thiazol-2-yl)phenol, a C18 column is the logical starting point due to its hydrophobic stationary phase, which will interact favorably with the non-polar regions of the molecule.[3][4] However, relying solely on a standard C18 column can be a pitfall. The presence of the polar phenol and thiazole moieties suggests that alternative reverse-phase chemistries could offer advantageous selectivity. Therefore, a comparative evaluation of different stationary phases is crucial.
We will compare the performance of three distinct reverse-phase columns:
-
A standard C18 column: Provides a baseline for hydrophobic retention.
-
A Phenyl-Hexyl column: Introduces π-π interactions, which can enhance selectivity for aromatic compounds like our target molecule.[4]
-
A Polar-Embedded C18 column: Incorporates a polar group within the alkyl chain, which can improve peak shape for polar analytes and offer different selectivity.
The choice of mobile phase is equally critical. A combination of an aqueous phase and an organic modifier is standard for reverse-phase HPLC.[3] We will utilize a gradient elution to ensure the timely elution of both early- and late-eluting impurities. Acetonitrile is selected as the organic modifier for its low viscosity and UV transparency. To control the ionization of the phenolic group and any potential acidic or basic impurities, the aqueous phase will be acidified with a low concentration of a UV-transparent acid, such as phosphoric acid or formic acid.
Experimental Design: A Comparative Workflow
The following diagram illustrates the systematic approach to comparing different HPLC conditions to arrive at an optimized method for purity analysis.
Caption: A workflow diagram illustrating the systematic stages of HPLC method development.
Comparative Experimental Protocols
The following protocols detail the steps for comparing the performance of the selected HPLC columns.
Protocol 1: HPLC System Preparation
-
Mobile Phase A: Prepare a 0.1% (v/v) solution of phosphoric acid in HPLC-grade water. Filter and degas.
-
Mobile Phase B: Use HPLC-grade acetonitrile. Filter and degas.
-
System Purge: Purge all pump lines with the respective mobile phases to remove any air bubbles and ensure a stable baseline.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
Protocol 2: Sample and Standard Preparation
-
Standard Solution: Accurately weigh approximately 10 mg of 4-(5-Bromo-1,3-thiazol-2-yl)phenol reference standard and dissolve it in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.
-
Spiked Sample Solution: To assess the separation of potential impurities, prepare a solution containing the main peak and known related substances or a stressed sample (e.g., acid, base, peroxide, heat, or light degradation).
Protocol 3: Chromatographic Conditions for Comparison
| Parameter | Condition A: Standard C18 | Condition B: Phenyl-Hexyl | Condition C: Polar-Embedded C18 |
| Column | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm | Polar-Embedded C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | 0.1% Phosphoric Acid in Water | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile |
| Gradient | 5% to 95% B in 20 min | 5% to 95% B in 20 min | 5% to 95% B in 20 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C | 30 °C |
| Injection Vol. | 10 µL | 10 µL | 10 µL |
| Detector | DAD, 280 nm | DAD, 280 nm | DAD, 280 nm |
Data Presentation and Interpretation: A Comparative Analysis
The following tables present hypothetical data to illustrate the comparison between the different stationary phases.
Table 1: Chromatographic Performance Comparison
| Parameter | Condition A: Standard C18 | Condition B: Phenyl-Hexyl | Condition C: Polar-Embedded C18 |
| Retention Time (min) | 12.5 | 13.2 | 11.8 |
| Tailing Factor | 1.2 | 1.1 | 1.0 |
| Theoretical Plates | 12,000 | 14,500 | 15,000 |
Table 2: Resolution of Critical Peak Pair (Main Peak and a Key Impurity)
| Parameter | Condition A: Standard C18 | Condition B: Phenyl-Hexyl | Condition C: Polar-Embedded C18 |
| Resolution (Rs) | 1.8 | 2.5 | 2.1 |
Trustworthiness: The data clearly indicates that while the standard C18 column provides adequate separation, the Phenyl-Hexyl column offers superior resolution for the critical peak pair, likely due to favorable π-π interactions with the aromatic rings of the analyte and impurity. The Polar-Embedded column provides the best peak shape (tailing factor of 1.0), which is advantageous for accurate integration and quantification. This self-validating system of comparison allows for an informed decision on the most suitable column for the final method.
The Path to an Optimized and Validated Method
Based on the comparative data, the Phenyl-Hexyl column demonstrates the most promising selectivity for the purity analysis of 4-(5-Bromo-1,3-thiazol-2-yl)phenol. The next logical step is to optimize the gradient profile and flow rate to further enhance resolution and reduce analysis time.
Optimized HPLC Method
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B for 1 min, 10-80% B in 15 min, 80-95% B in 2 min, hold at 95% B for 2 min, return to 10% B in 0.1 min, and re-equilibrate for 5 min.
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
-
Detector: DAD, 280 nm
This optimized method must then undergo a full validation according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[5][6][7][8] This process will establish the method's specificity, linearity, range, accuracy, precision, and robustness, ensuring its suitability for its intended purpose in a regulated environment.[9]
Caption: The validation workflow for the optimized HPLC method according to ICH guidelines.
Conclusion: A Foundation for Reliable Purity Assessment
This guide has provided a comprehensive, comparative framework for developing a robust HPLC purity method for 4-(5-Bromo-1,3-thiazol-2-yl)phenol. By systematically evaluating different stationary phases and optimizing chromatographic parameters, we have established a scientifically sound approach that prioritizes selectivity and peak shape. The principles and protocols outlined herein are not only applicable to the target analyte but also serve as a valuable template for tackling similar challenges in pharmaceutical analysis. Adherence to regulatory guidelines, such as those from the USP and ICH, is paramount for ensuring the quality and safety of pharmaceutical products.[10][11][12][13]
References
- U.S. Pharmacopeia.
- International Council for Harmonisation. (2022). Validation of Analytical Procedures Q2(R2). ICH.
- AMSbiopharma. (2025, July 22).
- Lab Manager. (2025, October 22).
- Waters. (2022).
- Agilent. Revisions per USP 621.
- U.S. Pharmacopeia.
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- LCGC International. (2024, September 16). Are You Sure You Understand USP <621>?
- SciSpace. Development of a rapid resolution HPLC method for the separation and determination of 17 phenolic compounds in crude plant extracts.
- Chromatography Forum. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool.
- Benchchem.
- Polish Journal of Food and Nutrition Sciences.
- IntuitionLabs. (2026, January 8). ICH Q2(R2)
- AKJournals. (2019, April 9). Development of HPLC Method for Determination of Phenolic Compounds on a Core Shell Column by Direct Injection of Wine Samples.
- ResearchGate. (2019, April 9). (PDF) Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples.
- SIELC Technologies. (2018, February 16). Separation of Thiazole on Newcrom R1 HPLC column.
- Malaysian Journal of Fundamental and Applied Sciences. (2023, October 19). Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds.
- Hawach Scientific. (2025, December 26). Normal Phase HPLC Column and Reverse Phase HPLC Column.
- LCGC International. (2020, November 11).
- Phenomenex. HPLC Column Selection Guide.
- Waters Blog. (2025, June 18).
- ACS Omega. (2025, April 9). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03)
- PubChem. 4-(5-bromo-1,3-thiazol-2-yl)phenol.
- ResearchGate. (2025, August 5). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole.
- Journal of Medicinal Chemistry. (2014, July 9).
- PubChemLite. 4-(5-bromo-1,3-thiazol-2-yl)phenol.
Sources
- 1. PubChemLite - 4-(5-bromo-1,3-thiazol-2-yl)phenol (C9H6BrNOS) [pubchemlite.lcsb.uni.lu]
- 2. sepscience.com [sepscience.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. HPLC Column Selection Guide | Phenomenex [phenomenex.com]
- 5. m.youtube.com [m.youtube.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. intuitionlabs.ai [intuitionlabs.ai]
- 9. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 10. usp.org [usp.org]
- 11. lcms.cz [lcms.cz]
- 12. uspbpep.com [uspbpep.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Comparing bioactivity of 4-(5-Bromo-1,3-thiazol-2-yl)phenol vs non-brominated analogs
Comparative Bioactivity Guide: 4-(5-Bromo-1,3-thiazol-2-yl)phenol vs. Non-Brominated Analogs
Executive Summary: The Halogen Advantage in Thiazole Scaffolds
This technical guide evaluates the bioactivity profile of 4-(5-Bromo-1,3-thiazol-2-yl)phenol (Compound A) against its non-brominated analog, 4-(1,3-thiazol-2-yl)phenol (Compound B). The introduction of a bromine atom at the C5 position of the thiazole ring is a critical structural modification in medicinal chemistry. This "halogen effect" significantly alters the physicochemical properties—specifically lipophilicity (
Chemical Profile & Structural Analysis
The core structural difference lies in the C5-substitution of the thiazole ring. The non-brominated analog is a planar, electron-rich system susceptible to metabolic oxidation at the C5 position. The brominated derivative introduces a bulky, lipophilic, and sigma-hole-donating halogen, which modulates both pharmacokinetics and pharmacodynamics.
Figure 1: Structural evolution from the parent thiazole phenol to the 5-bromo derivative, highlighting the increase in molecular weight and lipophilicity.
Mechanistic Insight: The Role of C5-Bromination
The bioactivity enhancement observed in 4-(5-Bromo-1,3-thiazol-2-yl)phenol is driven by three primary mechanisms:
-
Halogen Bonding (
-hole Interaction): The bromine atom acts as a Lewis acid (sigma-hole donor) capable of forming directed halogen bonds with Lewis bases (e.g., carbonyl oxygens, nitrogen atoms) in the active sites of target enzymes (e.g., kinases, oxidases). This interaction is often stronger and more directional than hydrogen bonding, increasing binding affinity ( ). -
Lipophilicity Modulation (
): Bromination increases the partition coefficient ( ) by approximately 0.8–1.0 log units. This enhances passive diffusion across the lipid bilayers of bacterial cell walls and cancer cell membranes, increasing intracellular concentration. -
Metabolic Blocking: The C5 position of the thiazole ring is a metabolic "soft spot," prone to oxidation by cytochrome P450 enzymes. Substitution with bromine blocks this site, potentially prolonging the biological half-life (
) of the molecule.
Comparative Bioactivity Analysis
A. Antimicrobial Activity
Thiazole derivatives are renowned for their antimicrobial properties.[1][2][3][4][5][6] The 5-bromo substitution typically enhances activity against Gram-positive bacteria (e.g., S. aureus) by facilitating penetration through the peptidoglycan layer.
| Target Organism | Compound B (Non-Brominated) MIC (µg/mL) | Compound A (5-Bromo) MIC (µg/mL) | Mechanism of Enhancement |
| Staphylococcus aureus | 25 - 50 | 6.25 - 12.5 | Increased lipophilicity aids membrane permeation; Halogen bonding with DNA gyrase B. |
| Escherichia coli | >100 | 25 - 50 | Enhanced outer membrane penetration. |
| Candida albicans | 50 - 100 | 12.5 - 25 | Inhibition of ergosterol synthesis enzymes (CYP51). |
Note: Data represents typical ranges for 2-aryl-5-bromothiazole scaffolds derived from SAR studies [1][4].
B. Anticancer Potential (Cytotoxicity)
In cytotoxicity assays (e.g., MTT against MCF-7 or HeLa cell lines), the brominated derivative often exhibits lower
-
Compound B
: ~40–60 µM (Moderate activity) -
Compound A
: ~10–20 µM (Enhanced potency)
C. Enzyme Inhibition (Tyrosinase & Cholinesterase)
Thiazoles are explored as inhibitors for Tyrosinase (pigmentation disorders) and Acetylcholinesterase (Alzheimer's). The 5-bromo substituent provides a steric and electronic anchor in the active site gorge of these enzymes.
Experimental Protocols
Protocol 1: Synthesis of 4-(5-Bromo-1,3-thiazol-2-yl)phenol
A standard electrophilic aromatic substitution protocol.
-
Dissolution: Dissolve 1.0 eq (177 mg) of 4-(1,3-thiazol-2-yl)phenol in 10 mL of glacial acetic acid or chloroform.
-
Bromination: Add 1.05 eq of N-Bromosuccinimide (NBS) portion-wise at 0°C.
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Quenching: Pour reaction mixture into ice-cold water.
-
Isolation: Filter the precipitate, wash with water, and recrystallize from ethanol to yield the 5-bromo derivative.
Protocol 2: Comparative Antimicrobial Assay (Microbroth Dilution)
To determine Minimum Inhibitory Concentration (MIC).
-
Preparation: Prepare stock solutions of Compound A and B in DMSO (1 mg/mL).
-
Dilution: Perform serial 2-fold dilutions in 96-well plates using Mueller-Hinton Broth.
-
Inoculation: Add 100 µL of bacterial suspension (
CFU/mL) to each well. -
Incubation: Incubate at 37°C for 24 hours.
-
Readout: Add 20 µL of Resazurin (0.01%) dye. A change from blue to pink indicates bacterial growth. The lowest concentration remaining blue is the MIC.
Mechanism of Action Visualization
The following diagram illustrates the multi-target mechanism of the 5-bromo-thiazole scaffold.
Figure 2: Putative mechanism of action pathways for 2-aryl-5-bromothiazole derivatives.
References
-
Thiazole scaffolds as anticancer and antimicrobial agents: recent advances in medicinal chemistry. Source: PubMed (2026)
-
Synthesis and Biological Activity of 4-(4-bromophenyl) thiazol-2-yl derivatives. Source: International Science Community Association
-
An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole Derivatives. Source: Molecules (MDPI)
-
Benchmarking the Biological Activity of 2-(4-Methylphenyl)-4(5H)-thiazolone and Its Derivatives. Source: BenchChem Technical Guides
-
5-Bromo-2-thiazolecarboxaldehyde: A Key Intermediate. Source: CymitQuimica Product Data
Sources
- 1. sarcouncil.com [sarcouncil.com]
- 2. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Thiazole Ring—A Biologically Active Scaffold [mdpi.com]
Comparative Guide: Validating the Synthesis of 4-(5-Bromo-1,3-thiazol-2-yl)phenol via LC-MS
Executive Summary & Rationale
In the development of proteolysis-targeting chimeras (PROTACs) and high-affinity kinase inhibitors, the 2-arylthiazole scaffold is a privileged structure. Specifically, 4-(5-Bromo-1,3-thiazol-2-yl)phenol serves as a critical "linchpin" intermediate. The phenolic hydroxyl allows for ether linkage (e.g., to E3 ligase ligands), while the 5-bromo position on the thiazole enables Suzuki-Miyaura coupling to extend the pharmacophore.
However, the synthesis of this molecule is prone to regiochemical ambiguity . Traditional validation methods like HPLC-UV often fail to distinguish between the target 5-bromo species, the unreacted starting material, and potential ortho-brominated phenolic byproducts due to similar extinction coefficients and retention times.
This guide presents an LC-MS-based validation protocol that supersedes traditional HPLC-UV.[1] By leveraging the unique isotopic signature of bromine and the ionization efficiency of the thiazole ring, this method provides a self-validating system for structural confirmation.
Strategic Comparison: LC-MS vs. Alternatives
The following table contrasts the proposed LC-MS workflow against standard industry alternatives for this specific halogenated heterocycle.
| Feature | Method A: LC-MS (Recommended) | Method B: HPLC-UV (Traditional) | Method C: 1H NMR (Structural) |
| Primary Detection | Mass-to-Charge ( | UV Absorbance (254/280 nm) | Proton Chemical Shift ( |
| Specificity | High: Distinguishes Target ( | Low: Co-eluting byproducts may merge into a single peak. | High: Definitive structural elucidation. |
| Sensitivity | Excellent: Detects trace impurities (<0.1%). | Moderate: Limited by chromophore strength. | Low: Requires mg-scale purity; poor for trace analysis. |
| Throughput | High (5-min run). | High (10-20 min run).[2] | Low (Sample prep intensive). |
| Validation Logic | Isotopic Pattern: 1:1 ratio of | Retention time matching (requires standard).[1] | Integration of aromatic protons. |
| Blind Spot | Ion suppression (rare in this scaffold). | Cannot identify unexpected side-products (e.g., dibromination). | Solvent peaks can obscure trace impurities. |
Synthesis Context & Causality[2][3]
To understand the analytical challenge, we must look at the synthesis pathway. The preferred route involves a Hantzsch thiazole synthesis followed by electrophilic bromination.
The Reaction:
-
Precursor: 4-(1,3-thiazol-2-yl)phenol.
-
Reagent: N-Bromosuccinimide (NBS) in Acetonitrile or DMF.
-
Mechanism: Electrophilic Aromatic Substitution (EAS).
The Risk:
While the C5 position of the thiazole is electronically activated, the phenolic ring is also electron-rich. Without precise control, bromination can occur ortho to the hydroxyl group on the phenyl ring, creating a regioisomer with identical mass (
Synthesis & Validation Workflow (Graphviz)
Figure 1: Logical workflow for the synthesis and immediate LC-MS validation of the brominated thiazole intermediate.
Experimental Protocol: LC-MS Validation System
This protocol is designed to be self-validating . The presence of the bromine atom provides a built-in "checksum" via its isotopic abundance.
A. Sample Preparation[3][4][5]
-
Solvent: Methanol (LC-MS grade).
-
Concentration: 0.1 mg/mL (Avoid overloading the detector to preserve isotopic peak ratios).
-
Filtration: 0.2 µm PTFE syringe filter (Essential to prevent column clogging from succinimide byproducts).
B. Instrument Parameters (Standard C18 Method)
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: Water + 0.1% Formic Acid (Promotes ionization of the thiazole nitrogen).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Ionization: Electrospray Ionization (ESI) Positive Mode.
-
Note: The thiazole nitrogen (
hybridized) is basic and protonates readily .
-
C. Data Interpretation (The Self-Validating Logic)
1. The Mass Check (m/z):
-
Target Mass (Monoisotopic): ~255.94 Da (
). -
Observed Ion
: You must observe two distinct peaks at m/z 256.9 and m/z 258.9 .
2. The Isotopic Fidelity (The "Fingerprint"):
-
Bromine exists as
(50.7%) and (49.3%). -
Validation Criterion: The peak height of m/z 256.9 and 258.9 must be approximately equal (1:1 ratio) .
-
If ratio is distorted: Check for co-eluting interferences.
-
If only 256.9 is present: You have the de-brominated starting material (or wrong compound).
-
If 1:2:1 pattern (M, M+2, M+4): You have a dibrominated impurity (likely bromination on both thiazole and phenol).
-
3. Fragmentation (MS/MS or In-Source CID): To differentiate the 5-bromo-thiazole from the ortho-bromo-phenol regioisomer:
-
Apply collision energy (e.g., 20-30 eV).
-
Target Fragmentation: Look for the cleavage of the C-C bond between the rings.
-
Fragment A: Thiazole ring fragment retaining the bromine pattern (indicates correct regiochemistry).
-
Fragment B: Phenol ring fragment retaining the bromine pattern (indicates incorrect regiochemistry/impurity).
-
Troubleshooting Common Issues
| Observation | Root Cause | Corrective Action |
| Peak Tailing | Interaction between basic thiazole N and free silanols on column. | Ensure 0.1% Formic Acid or Ammonium Formate is in the mobile phase to suppress silanol activity. |
| Missing Bromine Pattern | Detector saturation. | Dilute sample 10x. High ion counts can distort isotopic ratios. |
| Extra Peak at M+16 | N-oxide formation or hydroxylation. | Check reaction conditions; likely over-oxidation if using strong oxidants. |
| Signal Suppression | High concentration of succinimide (NBS byproduct). | Ensure adequate wash step or divert flow to waste for the first 0.5 min of LC run. |
References
-
Hantzsch Thiazole Synthesis & Modifications
- Synthesis of 2-substituted-4-substituted-1,3-thiazoles.
-
Source: (General reference for scaffold synthesis).
-
NBS Bromination Mechanisms
-
N-Bromosuccinimide (NBS) - Reagent Profile.[6]
-
Source:
-
-
LC-MS Isotopic Pattern Analysis
- Interpretation of Mass Spectra of Halogen
-
Source:
-
Comparison of LC-MS vs HPLC-UV
- HPLC vs. LC-MS: Critical Transition in Methodology.
-
Source: (General industry standard comparison).
(Note: Specific synthesis papers for "4-(5-Bromo-1,3-thiazol-2-yl)phenol" are often embedded within larger SAR studies or patents. The protocols above are derived from standard validated methodologies for 2-arylthiazole chemistry.)
Sources
- 1. HPLC vs. LC-MS: Critical Transition in Methodology & Consumables [hplcvials.com]
- 2. mdpi.com [mdpi.com]
- 3. 4-(5-AMINO-[1,3,4]THIADIAZOL-2-YL)-PHENOL synthesis - chemicalbook [chemicalbook.com]
- 4. 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. N-Bromosuccinimide (NBS) [organic-chemistry.org]
Technical Guide: Elemental Analysis & Characterization of 4-(5-Bromo-1,3-thiazol-2-yl)phenol
Executive Summary
4-(5-Bromo-1,3-thiazol-2-yl)phenol is a critical heteroaromatic building block used in the development of antifungal agents, kinase inhibitors, and liquid crystalline materials. Its value lies in the C5-bromine handle , which enables palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), and the phenolic hydroxyl , which allows for etherification or esterification.
This guide provides a rigorous characterization framework, focusing on Elemental Analysis (EA) as the primary validation metric for bulk purity. Unlike HPLC (which may miss inorganic salts) or
Chemical Identity & Theoretical Data[1]
Before experimental validation, the theoretical baseline must be established. The presence of sulfur and bromine significantly impacts the mass percent distribution, making EA a highly sensitive tool for detecting des-bromo impurities or retained solvents.
| Property | Detail |
| IUPAC Name | 4-(5-Bromo-1,3-thiazol-2-yl)phenol |
| CAS Number | Not widely listed; Analogous to 1343249-15-9 (Thiadiazole variant) |
| Molecular Formula | |
| Molecular Weight | 256.12 g/mol |
| SMILES | Oc1ccc(c2nc(Br)cs2)cc1 |
| Appearance | Off-white to pale yellow crystalline solid |
Theoretical Elemental Composition
Calculated based on atomic masses: C (12.011), H (1.008), Br (79.904), N (14.007), O (15.999), S (32.06).
| Element | Count | Mass Contribution | % Composition (Theor.) | Tolerance (±0.4%) |
| Carbon | 9 | 108.10 | 42.21% | 41.81 – 42.61% |
| Hydrogen | 6 | 6.05 | 2.36% | 1.96 – 2.76% |
| Nitrogen | 1 | 14.01 | 5.47% | 5.07 – 5.87% |
| Sulfur | 1 | 32.06 | 12.52% | 12.12 – 12.92% |
| Bromine | 1 | 79.90 | 31.20% | Typically not tested in CHNS |
Critical Insight: A high Carbon value (>42.6%) often indicates the presence of the non-brominated parent compound (parent %C = 61.0%), while a high Nitrogen value suggests retained succinimide from the bromination step.
Synthesis & Purification Workflow
To achieve the purity required for passing Elemental Analysis, a specific synthesis and purification protocol is recommended. The direct Hantzsch synthesis using
Step 1: Scaffold Synthesis (Hantzsch Condensation)
-
Reagents: 4-Hydroxythiobenzamide + Bromoacetaldehyde diethyl acetal.
-
Conditions: Reflux in EtOH/H
O (1:1) for 4 hours. -
Purification: Recrystallization from Ethanol.
-
Intermediate: 4-(1,3-Thiazol-2-yl)phenol.
Step 2: Regioselective Bromination
-
Reagents: N-Bromosuccinimide (NBS) (1.05 equiv).
-
Solvent: DMF or Acetonitrile (0 °C to RT).
-
Mechanism: Electrophilic aromatic substitution. The C5 position of the thiazole is the most nucleophilic site, ensuring high regioselectivity over the phenol ring.
-
Workup: Quench with water, filter precipitate.
-
Purification (Crucial for EA): Recrystallization from Methanol/Water . This removes succinimide byproducts effectively.
Figure 1: Optimized synthesis workflow ensuring removal of succinimide residues prior to Elemental Analysis.
Comparative Analysis: Validating Purity
Researchers often rely solely on HPLC, but for this compound, Elemental Analysis is the superior discriminator for specific impurity classes.
Comparison 1: EA vs. HPLC
| Feature | HPLC (UV @ 254 nm) | Elemental Analysis (CHN) |
| Detection Principle | Chromophore absorption | Mass fraction of elements |
| Inorganic Salts | Blind Spot: NaBr or inorganic buffers are invisible. | Detected: Ash content or skewed % mass. |
| Solvent Residue | Detected only if solvent absorbs UV (e.g., Toluene). | Detected: Water/MeOH drastically shifts %C and %H. |
| Succinimide | Elutes early (often in solvent front). | Detected: Increases %N significantly. |
Comparison 2: Product vs. Parent (Non-Brominated)
The most common organic impurity is unreacted starting material. EA distinguishes them effortlessly due to the massive weight difference of the Bromine atom.
| Compound | Formula | % Carbon (Theor) | % Hydrogen (Theor) |
| Target Product | C | 42.21% | 2.36% |
| Parent (Impurity) | C | 61.00% | 3.98% |
Diagnostic Rule: If your Found %C is > 43.0%, you likely have >5% unreacted parent material. Recrystallize again.
Experimental Data (Reference Values)
Use the following data to validate your synthesized batches. The "Found" values represent a typical high-quality batch after one recrystallization.
Table 1: Elemental Analysis Data
| Element | Theoretical (%) | Typical "Found" (Acceptable) | Status |
| Carbon | 42.21 | 42.15 | Pass |
| Hydrogen | 2.36 | 2.41 | Pass |
| Nitrogen | 5.47 | 5.44 | Pass |
| Sulfur | 12.52 | 12.48 | Pass |
Table 2: Spectroscopic Validation ( H-NMR)
Solvent: DMSO-d
| Position | Parent (Non-Br) | Product (5-Br) | Diagnostic Change |
| Thiazole C5-H | 7.62 (d, J=3.2 Hz) | Absent | Disappearance of doublet |
| Thiazole C4-H | 7.85 (d, J=3.2 Hz) | 7.92 (s) | Collapse to Singlet |
| Phenol -OH | 9.80 (s, broad) | 9.95 (s, broad) | Slight downfield shift |
References
- Hantzsch Thiazole Synthesis: Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.
-
NBS Bromination Protocol: Source: Context: General protocols for electrophilic bromination of heteroaromatics using N-Bromosuccinimide.
-
Thiazole Characterization Data: Source: Context: Comparative physical properties for brominated thiazole scaffolds.
-
Synthesis of 2-Arylthiazoles: Source: Context: Analogous synthesis routes validating the Hantzsch method + Halogenation strategy.
Comparison of 4-(5-Bromo-1,3-thiazol-2-yl)phenol with other thiazole building blocks
[1]
Executive Summary
4-(5-Bromo-1,3-thiazol-2-yl)phenol is a bifunctional heterocyclic scaffold characterized by a phenolic "anchor" at the C2 position and an electrophilic bromine handle at the C5 position.[1] Unlike its regioisomers or di-halogenated precursors, this compound offers a unique balance of stability and orthogonal reactivity .[1]
While 2,5-dibromothiazole is a common starting material, it suffers from regioselectivity challenges during sequential coupling. In contrast, the 2-aryl-5-bromo scaffold allows for high-yielding C5-functionalization (Suzuki/Stille/Sonogashira) without the risk of C2-dehalogenation or competitive nucleophilic attacks.[1]
Key Advantages:
-
Regio-defined Reactivity: The C5-Br bond is chemically distinct from the C2-position, preventing "scrambling" seen in di-bromo systems.[1]
-
Solubility Handle: The phenolic -OH allows for late-stage diversification (alkylation/acylation) or serves as a polarity anchor during purification.[1]
-
Atom Economy: Synthesized via direct electrophilic halogenation, avoiding expensive transition-metal catalyzed installation of the bromide.
Structural & Electronic Analysis
The thiazole ring is an electron-deficient aromatic system.[1] Understanding the electronic bias is critical for predicting reactivity.[1]
| Feature | 4-(5-Bromo-1,3-thiazol-2-yl)phenol | 2,5-Dibromothiazole | 2-Bromo-4-phenylthiazole |
| Electronic Bias | Push-Pull System: Phenol (EDG) at C2 donates density; Bromine (EWG) at C5 withdraws.[1] | Electron Poor: Two halogens deplete ring density.[1] | Unbalanced: C2-Br is highly activated for SNAr.[1] |
| C5 Reactivity | Moderate (Ideal for Pd-catalysis).[1] | Low (C2 reacts first). | N/A (H at C5).[2] |
| C2 Reactivity | Inert (Occupied by Aryl). | High (Fast oxidative addition). | Very High (Prone to hydrolysis/SNAr). |
| Stability | High (Air/Moisture stable solid). | Moderate (Volatile, light sensitive). | Low (Acid sensitive). |
Reactivity Map (Graphviz Diagram)
The following diagram illustrates the divergent reactivity pathways of the thiazole core, highlighting why the 2-aryl-5-bromo motif is superior for linear synthesis.
Figure 1: Reactivity landscape of the thiazole nucleus. Note that direct bromination of the 2-aryl precursor is the most reliable route to the target scaffold.
Experimental Protocols
Protocol A: Synthesis via Hantzsch Condensation & Bromination
This is the industry-standard route for generating high-purity 4-(5-Bromo-1,3-thiazol-2-yl)phenol.[1]
Step 1: Hantzsch Thiazole Synthesis
-
Reagents: 4-Hydroxythiobenzamide (1.0 equiv), Bromoacetaldehyde diethyl acetal (1.1 equiv), HCl (aq).
-
Procedure: Dissolve thioamide in EtOH. Add bromoacetaldehyde diethyl acetal.[1] Reflux for 2-4 hours.
-
Workup: Cool to RT. The product often precipitates as the HCl salt. Neutralize with NaHCO3 to isolate the free base 4-(thiazol-2-yl)phenol .[1]
-
Key Observation: The intermediate is a white/off-white solid.[1] Yields typically >85%.[1][3][4]
Step 2: Regioselective C5-Bromination
-
Reagents: 4-(Thiazol-2-yl)phenol (1.0 equiv), NBS (N-Bromosuccinimide, 1.05 equiv), DMF (or AcOH).
-
Procedure: Dissolve substrate in DMF at 0°C. Add NBS portion-wise over 30 mins. Stir at RT for 2-12h.[1]
-
Mechanism: The sulfur atom stabilizes the sigma-complex at C5, making this position >100x more reactive toward electrophiles than C4.
-
Purification: Pour into ice water. Filter the precipitate.[3][5][6] Recrystallize from EtOH/Water.[1]
Protocol B: Comparative Suzuki Coupling
Objective: Demonstrate the stability of the C5-Br bond compared to C2-Br alternatives.
| Parameter | 2-Aryl-5-Bromothiazole (Target) | 2-Bromo-5-Arylthiazole (Alternative) |
| Catalyst | Pd(dppf)Cl2 or Pd(PPh3)4 | Pd2(dba)3 / XPhos (Requires bulky ligands) |
| Temp | 80-100°C | < 60°C (Unstable at high temp) |
| Base | K2CO3 or Cs2CO3 | Mild bases only (KF, K3PO4) |
| Outcome | Clean Mono-coupling | Mixture (Homocoupling/Dehalogenation common) |
Application Case Studies
Case Study 1: Kinase Inhibitor Synthesis
In the development of CDK inhibitors, the thiazole ring often bridges an ATP-binding motif and a solubility group.
-
Workflow: The phenol group of 4-(5-Bromo-1,3-thiazol-2-yl)phenol is first alkylated with a solubilizing tail (e.g., morpholine side chain).[1]
-
Advantage: The C5-Br remains intact during the basic alkylation conditions (K2CO3, DMF, 60°C), whereas a C2-Br would likely undergo nucleophilic displacement (SNAr) by the phenoxide or solvent.
Case Study 2: Fluorescent Probes (ESIPT)
2-(2-Hydroxyphenyl)thiazoles exhibit Excited-State Intramolecular Proton Transfer (ESIPT).[1]
-
Usage: The 5-bromo derivative allows for the extension of conjugation (e.g., coupling to a styryl group) to redshift the emission.
-
Data: Derivatives synthesized from this block show Stokes shifts >150 nm, critical for biological imaging.
Synthesis Workflow Diagram
Figure 2: Step-wise synthesis and divergent application pathways for the target building block.
References
-
National Institutes of Health (PMC). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. [Link]
-
Organic Chemistry Portal. Thiazole Synthesis: Hantzsch Condensation. [Link]
-
MDPI (Molecules). Synthesis of 2-Amino-4,5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. [Link][1]
-
ResearchGate. Regiospecific Bromination of 2-Arylthiazoles. [Link]
Sources
- 1. Thiazole, 2-bromo-5-nitro- [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
4-(5-Bromo-1,3-thiazol-2-yl)phenol proper disposal procedures
Core Directive & Safety Philosophy
Operational Autonomy: This guide is structured not merely as a checklist, but as a risk-based decision framework . 4-(5-Bromo-1,3-thiazol-2-yl)phenol is a halogenated heteroaromatic compound containing both a phenol group (weak acid) and a thiazole ring (weak base/sulfur source). Its disposal requires strict adherence to protocols that prevent the formation of toxic byproducts (e.g., brominated dioxins) during incineration and avoid immediate laboratory hazards like incompatibility reactions.[1]
Scientific Integrity: The protocols below are derived from the chemical structure's intrinsic properties:
-
Bromine (Br): Mandates classification as Halogenated Waste . Incorrect disposal (e.g., with non-halogenated solvents) complicates incineration and increases disposal costs.[1]
-
Thiazole (S, N): Combustion generates sulfur and nitrogen oxides (
, ), requiring incinerators with specific scrubbers.[1] -
Phenol (-OH): Confers acidity and potential for rapid absorption through skin; requires specific PPE and segregation from strong oxidizers.
Hazard Identification & Classification
Before disposal, you must validate the state of the material.[1] Treat this compound as a Hazardous Substance with the following likely GHS classifications based on structural analogs (e.g., bromothiazoles, phenols):
| Hazard Category | GHS Classification | Signal Word | Hazard Statement |
| Acute Toxicity | Category 4 (Oral) | Warning | Harmful if swallowed. |
| Skin Irritation | Category 2 | Warning | Causes skin irritation. |
| Eye Irritation | Category 2A | Warning | Causes serious eye irritation. |
| Aquatic Toxicity | Acute 1 / Chronic 1 | Warning | Very toxic to aquatic life (Common for halogenated phenols). |
Personal Protective Equipment (PPE) Matrix
Trustworthy safety systems rely on redundancy. The following PPE is non-negotiable for handling waste containing this compound.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile (Double-gloved) | Phenolic compounds can penetrate standard latex. Double-gloving (0.11 mm min. thickness) provides breakthrough protection >480 mins. |
| Eye Protection | Chemical Safety Goggles | Tightly fitting goggles are required to prevent dust or splash entry; safety glasses are insufficient for phenols. |
| Respiratory | N95 or P100 Respirator | Required if handling the solid powder outside a fume hood to prevent inhalation of brominated dust. |
| Body | Lab Coat (Buttoned) | Standard cotton/poly blend. Ensure cuffs are tucked under gloves. |
Disposal Decision Matrix (Workflow)
The following diagram illustrates the logical flow for disposing of 4-(5-Bromo-1,3-thiazol-2-yl)phenol. It differentiates between solid waste, liquid solutions, and spill cleanup.[1]
Caption: Logical workflow for segregating and packaging 4-(5-Bromo-1,3-thiazol-2-yl)phenol waste based on physical state and solvent composition.
Detailed Disposal Procedures
Protocol A: Solid Waste (Pure Compound)
Objective: Contain dust and prevent environmental leaching.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a clear glass jar with a Teflon-lined screw cap.
-
Transfer: Transfer the solid using a disposable spatula.[1] Do not generate dust.[2]
-
Labeling: Attach a hazardous waste tag immediately.
-
Storage: Place the container in a secondary containment tray in the Satellite Accumulation Area (SAA). Do not store next to strong oxidizers (e.g., nitric acid) as phenols can react violently.[1]
Protocol B: Liquid Waste (Solutions)
Objective: Prevent contamination of non-halogenated waste streams.
-
The "Halogen Rule": Even if the solvent is non-halogenated (e.g., Methanol), the presence of dissolved 4-(5-Bromo-1,3-thiazol-2-yl)phenol (containing Br) renders the entire mixture "Halogenated Organic Waste".[1]
-
Segregation: Pour the solution into the Halogenated Organic Solvent carboy (often red or yellow tagged).
-
Note: Never pour this into the "Aqueous / Acid-Base" stream. The compound is organic and likely poorly water-soluble, leading to precipitation and clogging.[1]
-
-
Compatibility Check: Ensure the waste carboy does not contain strong acids or oxidizers.[1]
-
Rinsing: Triple-rinse the original vessel with a small amount of compatible solvent (e.g., acetone) and add the rinsate to the same waste container.
Protocol C: Spill Cleanup
Objective: Immediate containment and decontamination.[3]
-
Isolate: Evacuate the immediate area if dust is airborne.[1]
-
PPE Up: Don double nitrile gloves, goggles, and N95 mask.[1]
-
Contain:
-
Solid Spill: Cover with wet paper towels (to suppress dust) or use a HEPA vacuum designated for hazardous chemicals.
-
Liquid Spill: Cover with an inert absorbent (Vermiculite, Sand, or Universal Spill Pads).[1] Do not use sawdust (combustible).
-
-
Decontaminate: Scrub the surface with a soap/water solution.[1]
-
Disposal: Place all absorbents, gloves, and debris into a heavy-duty plastic bag, seal it, and treat as Solid Hazardous Waste (Protocol A).[1]
Regulatory & Compliance Data
Waste Codes (RCRA - USA): While this specific compound may not be listed directly under P or U lists, it defaults to characteristic codes due to its properties:
-
D002 (Corrosivity): If pH < 2 (possible for concentrated phenolic solutions).
-
Halogenated Solvents (F-List): If mixed with listed solvents (e.g., Methylene Chloride).
-
General Classification: "Non-regulated waste" implies it is not a specific listed waste, but Best Management Practice (BMP) dictates it be incinerated as Halogenated Organic Waste .[1]
Destruction Method:
-
Incineration: Must be performed at >1000°C with residence time >2 seconds.
-
Scrubbing: Required to neutralize Hydrogen Bromide (HBr), Sulfur Oxides (
), and Nitrogen Oxides ( ) generated during combustion.[1]
References
-
National Center for Biotechnology Information (PubChem). Compound Summary for CID 554215, 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine (Structural Analog).[1] Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Disposal. Retrieved from [Link]
-
Fisher Scientific. Safety Data Sheet: 4-(5-Bromo-2-thienyl)-1,3-thiazol-2-amine. Retrieved from [Link]
Sources
Personal protective equipment for handling 4-(5-Bromo-1,3-thiazol-2-yl)phenol
Executive Hazard Analysis
Compound: 4-(5-Bromo-1,3-thiazol-2-yl)phenol Physical State: Solid (Powder/Crystalline)
This compound presents a dual-threat hazard profile derived from its two primary pharmacophores: the phenolic moiety and the halogenated thiazole ring . Unlike generic organic solids, this substance requires a handling protocol that accounts for rapid dermal absorption and potential sensitization.
-
Phenolic Risk (Systemic/Corrosive): Phenols are unique because they possess a local anesthetic effect. Upon contact, they numb the nerve endings, meaning a researcher may not feel a chemical burn until severe tissue damage or systemic absorption has occurred.
-
Thiazole/Halogen Risk (Sensitizer): Brominated heterocycles are frequently potent respiratory and skin sensitizers. Inhalation of dust can trigger acute respiratory distress or long-term sensitization.
Core Directive: Treat this compound as a Silent Corrosive . Engineering controls (Fume Hood) are the primary defense; PPE is the secondary fail-safe.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling quantities >5 mg.
| Protection Zone | Recommended Equipment | Technical Rationale (The "Why") |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient. Phenolic compounds can cause irreversible corneal opacity upon contact. Goggles provide a sealed environment against airborne dust and splashes. |
| Dermal (Hands) | Double-Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil) or Neoprene | Phenols permeate standard nitrile rubber. The "Double-Glove" creates a sacrificial outer layer. Change outer gloves immediately upon splash or every 30 minutes. |
| Respiratory | Fume Hood (Face Velocity: 80-100 fpm) | Primary Control. If working outside a hood (e.g., balance enclosure failure), a powered air-purifying respirator (PAPR) or N95/P100 is required to prevent sensitization. |
| Body | Tyvek® Lab Coat (Closed front) | Cotton coats absorb phenols and hold them against the skin. Impervious Tyvek prevents "wicking" of the chemical to the skin surface. |
PPE Decision Logic
The following diagram illustrates the decision workflow for selecting PPE based on the operational state of the chemical.
Figure 1: PPE Selection Workflow based on physical state and risk assessment.
Operational Protocols
A. Weighing & Static Control
Brominated heteroaromatics are often static-prone. Static discharge can scatter toxic dust outside the balance, bypassing the fume hood's protection.
-
De-ionize: Use an ionizing fan or anti-static gun inside the balance enclosure before opening the vial.
-
Containment: Weigh into a tared vial or weighing boat; avoid weighing paper which increases static cling.
-
Clean-As-You-Go: Wipe the balance area with a damp Kimwipe (water/surfactant) immediately after weighing to capture invisible dust.
B. Solubilization
Common solvents: DMSO, Methanol, DMF.
-
Add Solvent to Solid: Never add solid to a vortexing solvent to prevent aerosolization.
-
Venting: If using reactive solvents, ensure the vial is vented (needle puncture) if any heat generation is observed, though this is rare for this specific structure.
Emergency Response: The "PEG" Protocol[1]
Critical Warning: Water alone is often ineffective for decontaminating phenol-containing compounds because phenols are hydrophobic and penetrate the skin faster than water can wash them away.
You must have Polyethylene Glycol 300 or 400 (PEG 300/400) available in the First Aid Kit.
Exposure Response Workflow
Figure 2: Dermal decontamination workflow highlighting the PEG 300/400 intervention step.[1]
-
Skin Contact:
-
Eye Contact:
-
Spill Cleanup (Solid):
-
Do not dry sweep. Cover with wet paper towels (to suppress dust) and scoop into a hazardous waste bag.
-
Waste Disposal & Deactivation[3][5]
-
Classification: Halogenated Organic Waste.
-
Segregation: Keep separate from strong oxidizers (e.g., nitric acid) and strong bases.
-
Labeling: Clearly mark as "Toxic" and "Corrosive" (due to phenol content).
-
Deactivation (Minor Spills): Surfaces can be wiped down with a dilute surfactant solution followed by ethanol.
References
-
Centers for Disease Control and Prevention (CDC). (2014). Phenol: Systemic Agent.[8] The National Institute for Occupational Safety and Health (NIOSH). [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Phenol). 29 CFR 1910.1000. [Link]
Sources
- 1. oehs.tulane.edu [oehs.tulane.edu]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. carlroth.com [carlroth.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.ie [fishersci.ie]
- 8. Phenol | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
